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Bismuth fluoride

Cat. No.: B1165946
CAS No.: 109371-79-1
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Description

Historical Trajectories in Bismuth Fluoride (B91410) Investigations

The history of bismuth fluoride research is rooted in the broader study of inorganic fluorides and the unique chemistry of bismuth. Early investigations focused on the synthesis and basic characterization of the primary forms, BiF₃ and BiF₅. Bismuth(V) fluoride, BiF₅, was first synthesized in 1940. nih.govresearchgate.netiucr.org Its crystal structure was subsequently determined in 1971. nih.govresearchgate.netiucr.org These initial studies laid the groundwork for understanding the fundamental chemical behavior and structural properties of these compounds. The exploration of synthesis methods for this compound particles, including homogeneous precipitation reactions, has been a recurring theme in historical research. researchgate.netresearchgate.netscispace.com

Contemporary Significance and Emerging Paradigms in this compound Chemistry

Contemporary research in this compound chemistry is marked by a focus on leveraging their distinctive properties for technological applications. Bismuth fluorides, particularly BiF₃, are being actively investigated as promising electrode materials for next-generation rechargeable batteries, such as lithium-ion batteries and fluoride-ion batteries. acs.orgrutgers.eduresearchgate.netethz.ch Their high theoretical capacity and relatively low volume change during cycling make them attractive candidates for high-energy-density storage systems. rutgers.eduethz.ch

Beyond energy storage, this compound research is exploring their use in optical materials due to their high refractive index and low thermal expansion coefficient. guidechem.com Nanocrystalline this compound compounds are being developed for enhanced performance in these applications. rutgers.edu Furthermore, this compound nanoparticles are being explored as catalysts in organic synthesis, offering a potentially more environmentally friendly alternative to traditional catalysts. nanorh.com The study of alkaline earth bismuth fluorides, such as BaBiF₅ and SrBiF₅, as potential electrolytes in fluoride-ion batteries represents an emerging paradigm in this field. acs.orgharvard.edu Research also delves into the fundamental mechanisms of fluoride-ion diffusion in bismuth-containing structures, highlighting the role of bismuth's electron lone pairs in facilitating this process. rsc.org

Foundational Principles of Inorganic Fluoride Chemistry Relevant to Bismuth Systems

The chemistry of bismuth fluorides is governed by foundational principles of inorganic fluoride chemistry, influenced by the position of bismuth as a post-transition metal in Group 15. Bismuth primarily exhibits a +3 oxidation state in its compounds, although a +5 oxidation state is also observed, notably in BiF₅. wikipedia.org The electronegativity of fluorine, the most electronegative element, results in significant ionic character in the Bi-F bonds, particularly in BiF₃. This contrasts with the fluorides of lighter Group 15 elements, which exhibit more covalent character. wikipedia.orgelectrochemsci.org

The crystal structures of bismuth fluorides reflect these bonding characteristics. α-BiF₃ adopts a cubic crystalline structure, while β-BiF₃ has a structure similar to YF₃, featuring distorted nine-coordination around the bismuth atom. wikipedia.orgelectrochemsci.org BiF₅, on the other hand, crystallizes in a tetragonal structure, forming infinite chains of corner-sharing [BiF₆] octahedra. nih.govresearchgate.netiucr.org The reactivity of bismuth fluorides, particularly the strong fluorinating and oxidizing capabilities of BiF₅, is a key aspect of their chemistry, enabling their use in various synthetic transformations. wikipedia.orgsmolecule.commsu.edu The interaction between fluoride ions and bismuth centers, including the role of bismuth's stereochemically active lone pairs, is a crucial aspect influencing fluoride-ion mobility in these systems, relevant to their application in fluoride-ion batteries. rsc.org

Here is a table summarizing some key properties of Bismuth Trifluoride and Bismuth Pentafluoride based on the search results:

PropertyBismuth Trifluoride (BiF₃)Bismuth Pentafluoride (BiF₅)
AppearanceGrey-white powder or crystals guidechem.comwikipedia.orgresearchgate.netWhite crystalline solid (needles) wikipedia.orgsmolecule.commsu.edu
Molecular Weight265.98 g/mol wikipedia.orgresearchgate.netnih.gov303.97 g/mol wikipedia.orgsmolecule.comsigmaaldrich.com
Melting Point649 °C wikipedia.orgresearchgate.net151.4 °C wikipedia.orgmsu.edu
Boiling PointNot specified in results230 °C wikipedia.orgmsu.edu
Density8.3 g/cm³ researchgate.net or 5.32 g/cm³ wikipedia.org5.40 g/cm³ wikipedia.orgchemicalbook.com or 5.52 g/cm³ msu.edu
Solubility in WaterInsoluble or almost insoluble guidechem.comwikipedia.orgresearchgate.netnih.govamericanelements.comfishersci.noHighly sensitive to moisture, reacts vigorously with water wikipedia.orgsmolecule.comchemicalbook.com
Crystal StructureOrthorhombic (β phase, Pnma) or Cubic (α phase, Fm-3m) ethz.chwikipedia.orgTetragonal (α-UF₅ structure type, I4/m) nih.govresearchgate.netiucr.org
Key ReactivityRelatively unreactive with water wikipedia.orgresearchgate.netStrong fluorinating and oxidizing agent wikipedia.orgsmolecule.commsu.edu

Properties

CAS No.

109371-79-1

Molecular Formula

C11H14O3S

Origin of Product

United States

Synthetic Methodologies for Bismuth Fluoride and Analogous Fluoride Systems

Solution-Based Precipitation Techniques

Solution-based precipitation is a common approach for synthesizing bismuth fluoride (B91410), often favored for its simplicity and ability to produce fine particles or nanomaterials.

Homogeneous Precipitation Strategies for Morphology Control

Homogeneous precipitation is a technique that aims to achieve uniform particle size and controlled morphology by generating the precipitating agent slowly and evenly throughout the solution. For bismuth fluoride, this method can involve the use of precursors that gradually release bismuth and fluoride ions. For instance, facile synthesis routes for uniform cubic this compound particles have been developed using homogeneous precipitation reactions at 120 °C. These reactions typically involve bismuth nitrate (B79036) and sodium tetrafluoroborate (B81430) precursors in polyol-based solvents. researchgate.netrsc.orgscispace.com The slow release of fluoride anions, such as through the hydrolysis of NaBF₄, in a reaction medium containing dissolved bismuth nitrate salts, can lead to the homogeneous precipitation of fluoride salts and uniform, nonaggregated nanoparticles. csic.es The separation of nucleation and growth processes is considered necessary to obtain monodisperse particles via homogeneous precipitation, and factors like precursor concentrations, the number of nuclei formed, and the viscosity and temperature of the medium can be optimized for better control over the final morphology. csic.es

Hydrothermal and Solvothermal Synthesis of this compound Nanomaterials

Hydrothermal and solvothermal methods are solution-based techniques conducted under elevated temperature and pressure, which are effective for synthesizing crystalline nanomaterials with controlled size and morphology. For this compound, these methods have been employed to produce nanoparticles. A hydrothermal method has been reported for synthesizing highly water-dispersible ultrasmall BiF₃ nanoparticles (around 6 nm) within a poly(vinyl pyrrolidone) matrix. researchgate.net Solvothermal synthesis has also been utilized for the preparation of lanthanide-doped bismuth-based fluoride nanoparticles, such as NaBiF₄, where the size of the nanoparticles could be tuned by changing doping levels. rsc.org The solvothermal reduction method has been used to synthesize bismuth nanoparticles from bismuth nitrate pentahydrate in ethylene (B1197577) glycol, which acts as both the solvent and reducing agent. researchgate.net

Wet Chemical Routes for Controlled Particle Formation

Wet chemical methods encompass a variety of solution-based techniques for synthesizing materials, often allowing for precise control over particle formation. A single-pot wet chemical method has been reported for the synthesis of this compound nanoparticles and functionalized this compound within a carbon nitride network. researchgate.netnih.gov These methods can involve the controlled addition of fluoride sources to bismuth-containing solutions. For example, the theoretical synthesis of BiF₃ through the solid-liquid reaction of bismuth hydroxide (B78521) and hydrofluoric acid is feasible via a wet chemical route, although achieving high yield and purity can be challenging. google.com Precipitation from aqueous solutions using various fluorinating agents like hydrofluoric acid, sodium fluoride, or ammonium (B1175870) fluoride is a common and inexpensive wet chemical approach, frequently leading to the formation of nanofluorides. mdpi.com

Influence of Precursor Chemistry and Solvent Systems on Reaction Pathways

The choice of precursor chemicals and solvent systems significantly impacts the reaction pathways and the resulting properties of this compound. For homogeneous precipitation, the use of bismuth nitrate and sodium tetrafluoroborate in polyol-based solvents has been shown to yield uniform cubic this compound particles. researchgate.netrsc.orgscispace.com The nature of the solvent and the heating mode (conventional or microwave-assisted) have a remarkable effect on the morphology and crystallinity of the resulting particles. rsc.orgscispace.com For instance, polycrystalline spheres of α-BiF₃ were obtained in a mixture of ethylene glycol and glycerol (B35011) with conventional heating, while octahedral single crystals of α-BiOᵧF₃₋₂ᵧ precipitated in a diethylene glycol-water mixture with microwave heating. rsc.orgscispace.com In wet chemical synthesis, using bismuth nitrate pentahydrate dissolved in acetic acid, followed by the addition of an ammonium fluoride solution in ethanol-water, can yield BiF₃ precipitate. google.com Hydrolysis is a critical concern in solution-based synthesis, especially in aqueous media, as it can lead to the formation of bismuth oxyfluoride impurities. mdpi.comethz.chresearchgate.net The use of polyol solvents can help mitigate hydrolysis. researchgate.netrsc.orgscispace.com The concentration of reactants and the F/Bi ratio in the reaction solution also influence the morphology and composition of the precipitated particles. researchgate.net Additives like ethylenediaminetetraacetic acid (EDTA) can act as chelating and structure-guiding agents, influencing the morphology of the synthesized nanoparticles. researchgate.net

Gas-Phase and Solid-State Synthesis Approaches

Gas-phase and solid-state methods offer alternative routes to synthesize this compound, often suitable for producing different phases or thin films.

High-Temperature Synthesis of this compound Phases

High-temperature synthesis is commonly employed in solid-state reactions to form crystalline phases of this compound. BiF₃ can be synthesized by reacting bismuth(III) oxide with hydrofluoric acid at elevated temperatures. wikipedia.org Another method involves the thermal decomposition of bismuth(III) trifluoroacetate (B77799) at temperatures around 300 °C under an inert atmosphere, yielding phase-pure and highly crystalline orthorhombic BiF₃. ethz.ch This thermal decomposition route is considered a facile and scalable synthesis method. ethz.ch Solid-state synthesis methods can sometimes introduce oxygen impurities, leading to the formation of bismuth oxofluoride phases. nih.gov Gas-solid phase reactions involving bismuth(III) oxides, sulfides, or hydroxides under an HF atmosphere, or the reaction of metallic bismuth with F₂ gas at certain temperatures, are also described as methods for preparing BiF₃, although these can be time-consuming and energy-intensive. google.com Topotactic fluorination, a solid-state transformation, has been used to create crystalline alkaline earth this compound films (e.g., BaBiF₅ and SrBiF₅) from oxide precursors (BaBiO₃ and SrBiO₃) synthesized by techniques like pulsed laser deposition or molecular beam epitaxy, followed by fluorination using agents like poly(vinylidene fluoride) (PVDF) or ZnF₂. acs.orgnih.gov

Topotactic Fluorination of Bismuth Oxide Precursors

Topotactic fluorination presents a viable route for synthesizing crystalline this compound films, particularly alkaline earth bismuth fluorides like BaBiF₅ and SrBiF₅. This technique involves the fluorination of oxide film precursors while maintaining the cation positions from the original oxide structure. acs.orgharvard.edunih.gov This method is particularly useful for creating fluoride compounds that are challenging to synthesize directly as single crystals. acs.orgharvard.edunih.gov

A two-step synthesis process has been demonstrated, involving the initial synthesis of oxide films, such as BaBiO₃, followed by their topotactic fluorination. acs.orgnih.gov For instance, single-crystal thin films of BaBiF₅ have been realized on SrTiO₃ substrates through the topotactic fluorination of BaBiO₃ films initially synthesized by pulsed laser deposition. acs.orgnih.gov Similarly, crystalline alkaline earth this compound films like BaBiF₅ and SrBiF₅ have been created through oxide molecular beam epitaxy followed by topotactic fluorination. acs.orgharvard.edunih.gov

The fluorination process can involve reagents such as zinc fluoride powder or poly(vinylidene fluoride) (PVDF). acs.org In one study, an oxide sample and the fluorination reagent were placed in a tube and heated to 200 °C under an argon gas flow for an extended period. acs.org Analysis techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are employed to characterize the resulting fluoride films and assess the completeness of the fluorination. acs.org XPS measurements can show a decrease in the oxygen peak intensity and the appearance of a fluorine peak after fluorination. acs.org While the oxygen peak is largely reduced, some intensity may remain, indicating the presence of residual oxygen impurities in the fluorinated phase. acs.org

Topotactic fluorination using PVDF has been explored for synthesizing fluorite-type Ba₀.₅Bi₀.₅F₂.₅ films from perovskite-type BaBiO₃ precursor films. acs.org This method allows for the complete conversion of the oxide precursor to the fluoride phase, accompanied by a reduction in the bismuth valence state from a mixed +3/+5 in BaBiO₃ to +3 in Ba₀.₅Bi₀.₅F₂.₅. acs.org The reaction temperature can influence the cation ordering in the resulting fluoride films. acs.org For example, fluorination at moderately low temperatures (150–200 °C) can result in cation ordering, while higher temperatures (250–300 °C) may lead to full cation disorder. acs.org

Thin Film Deposition Techniques for this compound

Thin films of this compound, particularly BiF₃, can be deposited using various techniques, including physical vapor deposition methods like thermal evaporation and reactive sputtering. optica.org These techniques are explored for producing films with desirable optical and structural properties for applications such as optical coatings. optica.org

Physical Vapor Deposition (PVD) Methodologies

Physical Vapor Deposition (PVD) encompasses several techniques used for depositing thin films of materials like this compound. americanelements.com These methods typically involve the generation of a vapor phase of the material to be deposited, which then condenses onto a substrate.

Thermal Evaporation Research and Decomposition Studies

Thermal evaporation is a method used for depositing BiF₃ thin films. optica.orgosti.gov This technique involves heating the source material in a vacuum chamber until it vaporizes and then allowing the vapor to condense onto a substrate. Films with thicknesses up to 2.35 μm have been deposited on substrates like KCl using thermal evaporation from a Knudsen cell with a graphite (B72142) crucible. optica.org

However, studies suggest that BiF₃ may decompose during thermal evaporation, leading to a rise in chamber pressure and sometimes leaving behind metallic bismuth in the crucible. optica.org Mass analysis of the vapors evolved from BiF₃ during vacuum evaporation has detected ion fragments such as BiF₃⁺, BiF₂⁺, BiF⁺, and Bi⁺, indicating decomposition. optica.org The pressure increase is suspected to be due to the release of fluorine from the decomposition of BiF₃ into species like BiF₂ + F and Bi + 3F. optica.org The presence of HF has also been detected, likely resulting from the reaction of fluorine with background hydrogen. optica.org Using a graphite crucible has been observed to result in less decomposition compared to boron nitride crucibles. optica.org

Despite the potential for decomposition, thermal evaporation has been successfully used to deposit BiF₃ films with good optical characteristics on substrates like KCl. optica.org These films have demonstrated a broad transmission range from approximately 2600 Å to 20 μm. optica.org

Reactive Sputtering Investigations

Reactive sputtering is another PVD technique employed for the deposition of this compound thin films. optica.orgamericanelements.com This method involves sputtering a target material in the presence of a reactive gas, which reacts with the sputtered material to form the desired compound film on the substrate.

BiF₃ films have been prepared using reactive sputtering in a Freon atmosphere. optica.org In this process, a bismuth target can be sputtered in a gas mixture containing a fluorine-containing gas like CF₄ in argon. optica.org The sputtering system is typically evacuated to a low pressure before introducing the sputtering gas mixture. optica.org The pressure and RF power are controlled to maintain a plasma for sputtering. optica.org

Similar to thermal evaporation, reactive sputtering has been shown to produce BiF₃ films with optical properties comparable to those obtained by thermal evaporation. optica.org Films deposited by reactive sputtering on KCl substrates have been found to be polycrystalline with primarily orthorhombic crystallites. optica.org

Reactive sputtering, particularly RF reactive sputtering, is also mentioned as a suitable technique for depositing this compound. aemdeposition.comtedpella.comneyco.fr

Molecular Beam Epitaxy (MBE) for Epitaxial Film Growth

Molecular Beam Epitaxy (MBE) is a technique used for growing high-quality epitaxial thin films. It has been utilized in the synthesis of oxide precursors for the subsequent topotactic fluorination to form alkaline earth this compound films. acs.orgharvard.edunih.gov

In the context of bismuth fluorides, MBE has been used to synthesize epitaxial films of perovskite oxides such as BaBiO₃ and SrBiO₃ on substrates like SrTiO₃ and BaF₂. acs.orgharvard.edunih.gov This process can involve reactive oxide MBE using an oxidant like ozone. acs.orgharvard.edu Precise control of metal fluxes, calibrated using techniques like quartz crystal microbalance, is crucial for synthesizing high-quality oxide precursor films. acs.orgharvard.edu These epitaxial oxide films then serve as the starting material for topotactic fluorination to obtain crystalline alkaline earth this compound films like BaBiF₅ and SrBiF₅. acs.orgharvard.edunih.gov MBE allows for the controlled growth of these precursor layers with specific structural properties necessary for the subsequent topotactic conversion to fluoride phases. acs.orgharvard.edunih.gov

Considerations for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a deposition technique where a thin film is grown on a substrate through chemical reactions of gaseous precursors. While CVD is a common method for depositing various thin films, its application to this compound presents certain considerations, primarily due to the volatile nature of some bismuth precursors. acs.org

Bismuth-containing thin films, including this compound, can potentially be deposited using CVD. americanelements.comacs.org However, achieving pure phases can be challenging due to the volatility of bismuth precursors. acs.org The growth window for obtaining pure phases via CVD, defined by parameters such as temperature, pressure, and precursor flow rates, can be very narrow. acs.org

Despite these challenges, research into CVD for bismuth-containing materials continues. For instance, metal-organic CVD (MOCVD) has been explored for the growth of epitaxial BiFeO₃ thin films, where careful control of precursor ratios is necessary. acs.org The use of bismuth coordination polymers with fluorinated linkers is also being investigated as potential precursors for CVD of bismuth-containing thin films. acs.org

While direct CVD of stoichiometric BiF₃ is less commonly reported compared to PVD methods in the provided search results, the principles of CVD and the challenges associated with bismuth precursors are relevant considerations for this potential deposition route.

Directed Synthesis of this compound Nanostructures

The directed synthesis of this compound (BiF₃) nanostructures is a key area of research, focusing on controlling the size, shape, and morphology of the resulting nanomaterials for various applications. Different synthesis approaches, including homogeneous precipitation and solvent extraction, have been explored to achieve control over BiF₃ nanostructure formation.

Shape-Tunable Synthesis and Anisotropic Growth Control

Shape-tunable synthesis of this compound nanoparticles has been demonstrated through facile approaches, often based on homogeneous precipitation of precursor materials in mixed solvent systems, such as water and ethylene glycol, or solely in ethylene glycol. Factors influencing the morphology of the particles include the solvent ratio, the ratio of fluoride to bismuth precursors (F/Bi ratio), and the presence of additives like ethylenediaminetetraacetic acid (EDTA). researchgate.net These factors are schematically illustrated in research findings. researchgate.net

Anisotropic growth, where growth rates are unequal in different directions, is a phenomenon observed in the formation of various nanostructures, including bismuth. chemrxiv.orgumass.edu While the provided search results discuss anisotropic growth in the context of bismuth nanostructures and other materials like plant cells, they also highlight its relevance in controlling the morphology of BiF₃ nanostructures. researchgate.netchemrxiv.org Controlling parameters like temperature and the presence of ligands can influence the anisotropic self-assembly and growth of nanoparticles into structures like nanosheets and nanorods. chemrxiv.org

Nanoparticle and Nanocrystalline Particle Formation Kinetics

The formation kinetics of nanoparticles and nanocrystalline particles involve processes such as nucleation and growth. The La Mer mechanism describes a process where a rapid increase in concentration above the saturation level leads to a short burst of nucleation, followed by slower particle growth. wiley-vch.de Ostwald ripening is another growth mechanism where smaller particles dissolve and larger particles grow, driven by the reduction in surface energy. wiley-vch.demdpi.comnih.gov This process can increase the average particle size and broaden the size distribution. mdpi.comnih.gov

In the context of BiF₃, studies on conversion reactions with lithium have explored the kinetics, suggesting that the formation of nanoscale Bi and LiF is likely easier kinetically than the formation of LiBiF₄. berkeley.edu The transport mechanisms during lithiation can change dramatically as BiF₃ crystallites become covered by reaction products, with Li⁺ ion diffusion occurring through the defect boundaries of the LiF and Bi nanocrystallites. dtic.mil The primary crystallite size and strain induced by processes like high-energy milling can also influence the kinetics and broadening of diffraction peaks in BiF₃ nanocomposites. dtic.mil

The stability of nanoparticle dispersions, including nanocrystals, is influenced by factors that counteract aggregation and Ostwald ripening, such as the presence of stabilizers that reduce surface energy and provide energy barriers between particles. mdpi.comnih.gov

Role of Chelating Agents and Structure-Guiding Auxiliaries in Morphogenesis

Chelating agents and structure-guiding auxiliaries play a significant role in controlling the morphology and structure of nanomaterials during synthesis. Structure-directing agents (SDAs), which can be organic or inorganic molecules, guide the assembly of materials into desired crystalline structures by interacting with precursor species. catalysis.blogmdpi.com These interactions can involve non-covalent forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. catalysis.blog SDAs essentially act as templates around which the material crystallizes. catalysis.blog

In the synthesis of this compound nanostructures, chelating agents like EDTA have been found to play a significant role as structure-guiding agents, leading to improved morphologies. researchgate.net The beneficial effects of EDTA are attributed to its capping ability, robust chelating capacity, and structural flexibility, stemming from the presence of carboxyl groups and electron pairs on nitrogen atoms. researchgate.net

Poly(vinyl pyrrolidone) (PVP) has also been used as a capping agent or matrix in the synthesis of BiF₃ nanoparticles, influencing their size and morphology. mdpi.comnih.gov For instance, ultrasmall BiF₃ nanoparticles about 6 nm in size have been synthesized within a PVP matrix using a hydrothermal method. researchgate.net PVP can encapsulate and facilitate the formation of cubic nanocrystals of BiF₃. mdpi.com The presence and concentration of such additives are crucial factors in controlling the final morphology and properties of the BiF₃ nanostructures.

Data Table: Factors Influencing BiF₃ Nanoparticle Morphology

Influencing FactorObserved Effect on MorphologySynthesis ApproachSource
Solvent Ratio (H₂O/Ethylene Glycol)Influences particle morphologyHomogeneous precipitation in mixed solvents researchgate.net
F/Bi RatioInfluences particle morphologyHomogeneous precipitation researchgate.net
EDTASignificant role as a structure-guiding agent, improves morphologiesHomogeneous precipitation researchgate.net
Polyol Process (PVP/Bi ratio)Controls shape (nanocubes, triangular nanoplates, nanospheres)Polyol process for single crystalline Bi nanostructures nih.govscilit.com
TemperatureInfluences anisotropic self-assembly (nanosheets, nanorods)Thermal reshaping of pre-synthesized Bi nanoparticles chemrxiv.org
HF treatment of Bi₂O₃Leads to orthorhombic BiF₃ structureSolution technique mdpi.com
Ion-exchange (NH₄F/BiOCl)Produces pure BiF₃ (orthorhombic), influenced by F/Bi ratioNovel ion-exchange approach mdpi.com
PVP matrixEnables synthesis of ultrasmall (6 nm) BiF₃ nanoparticlesHydrothermal method researchgate.net

Data Table: Nanoparticle Formation and Growth Mechanisms

MechanismDescriptionRelevance to Nanocrystal GrowthSource
La Mer MechanismRapid nucleation burst followed by slower growth.Explains monodispersity wiley-vch.deucl.ac.uk
Ostwald RipeningSmaller particles dissolve, larger particles grow due to surface energy differences.Can increase particle size wiley-vch.demdpi.comnih.gov
Diffusion ControlGrowth rate limited by monomer diffusion to the surface.Part of growth process wiley-vch.deucl.ac.uk
Surface ReactionGrowth rate limited by reaction of monomers at the surface.Part of growth process ucl.ac.uk

Data Table: Role of Additives in BiF₃ Synthesis

AdditiveTypeRoleObserved EffectSource
EDTAChelating AgentStructure-guiding agentImproved morphologies researchgate.net
PVPCapping Agent/MatrixEncapsulation, size/morphology controlFormation of cubic nanocrystals, ultrasmall nanoparticles researchgate.netmdpi.com
Acid-base-coupled extractantExtractantEnables size-controlled synthesis, morphology evolutionMonodisperse orthorhombic BiF₃ nanocrystals of various shapes nih.gov

Advanced Characterization and Structural Elucidation of Bismuth Fluoride Systems

Crystallographic Investigations

Crystallographic methods are fundamental to determining the arrangement of atoms within a crystalline solid, including unit cell parameters, space group symmetry, and atomic positions. For bismuth fluorides, techniques like X-ray diffraction and neutron diffraction are indispensable tools.

X-ray Diffraction (XRD) Analysis and Rietveld Refinement for Phase Identification and Structural Parameters

X-ray diffraction (XRD) is a widely used technique for identifying the crystalline phases present in a sample and determining their structural parameters. By analyzing the angles and intensities of diffracted X-rays, information about the crystal lattice is obtained. Rietveld refinement is a powerful method applied to powder XRD data that allows for the refinement of structural parameters such as lattice constants, atomic positions, and thermal displacement parameters by fitting a calculated diffraction pattern to the experimentally observed one. profex-xrd.org This method requires a known structural model as a starting point. profex-xrd.org

For bismuth trifluoride (BiF₃), XRD analysis has revealed the existence of different crystalline forms. The alpha phase (α-BiF₃) crystallizes in a cubic structure with the space group Fm-3m (No. 225). materialsproject.orgwikipedia.orgosti.gov This structure is based on the D0₃ prototype. wikipedia.org Another reported phase of BiF₃ has an orthorhombic crystal structure with the space group Pnma. heegermaterials.comfuncmater.comchemicalbook.com Rietveld refinement of powder diffraction patterns is crucial for accurately determining the lattice parameters and atomic coordinates for these different phases. aip.orgmdpi.com For instance, Rietveld refinement has been used to analyze the crystal structure of a Bi₀.₇Fe₁.₃O₁.₅F₁.₇ phase, revealing a hexagonal lattice in the R space group and providing detailed atomic coordinates and site occupancies. aip.org

Rietveld refinement can also provide insights into crystallite size and lattice strain by analyzing peak width in XRD patterns. profex-xrd.org Studies on substituted bismuth ferrite (B1171679) (BiFeO₃) systems, which can be related to bismuth fluorides through structural analysis techniques, demonstrate the use of Rietveld refinement to determine crystallite size changes with elemental substitution. researchgate.net

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a complementary technique to XRD, particularly useful for locating light atoms like fluorine, which are weak scatterers of X-rays but strong scatterers of neutrons. cristal.orgstfc.ac.uk Neutrons interact with the nucleus of an atom, and their scattering power varies between isotopes, making them ideal for distinguishing between elements with similar atomic numbers or locating light atoms alongside heavy ones like bismuth. stfc.ac.uk

Furthermore, neutrons possess a magnetic moment, allowing them to interact with the magnetic moments of atoms in a material. stfc.ac.uk This makes neutron diffraction an essential tool for determining the microscopic magnetic structures of materials. cristal.orgstfc.ac.uk While direct studies on the magnetic structures of pure bismuth fluorides like BiF₃ or BiF₅ are less commonly reported due to their typically non-magnetic nature, neutron diffraction has been applied to study the crystal and magnetic structures of related bismuth-containing compounds, such as SrBi₀.₂Tb₀.₈O₃, to determine magnetic ordering and moment directions. aps.org

Neutron powder diffraction has been used to re-examine the crystal structures of YF₃ and BiF₃, refining positional and thermal parameters using a least-squares method based on profile intensities. scispace.com This study provided more precise atomic coordinates and bond distances for orthorhombic BiF₃. scispace.com

Single-Crystal X-ray Diffraction for Definitive Structural Models

Single-crystal X-ray diffraction provides the most definitive method for determining the complete three-dimensional crystal structure of a material, including precise atomic positions, bond lengths, and bond angles. Unlike powder diffraction, which averages over many crystallites, single-crystal diffraction provides data from a single, well-ordered crystal, allowing for a more accurate and detailed structural model.

Single-crystal data has been used to rerefine the crystal structure of bismuth pentafluoride (BiF₅). iucr.orgiucr.orgresearchgate.net This rerefinement provided significantly improved precision for lattice parameters and fractional atomic coordinates compared to earlier studies, with all atoms refined anisotropically. iucr.orgiucr.orgresearchgate.net The structure of BiF₅ was confirmed to crystallize in the α-UF₅ structure type, consisting of infinite chains of corner-sharing [BiF₆] octahedra. iucr.orgiucr.orgresearchgate.net Single-crystal X-ray diffraction has also been used to characterize the structure of complex anions containing bismuth and fluorine, such as the Bi₂F₁₁⁻ anion, in salts like [XeF][Bi₂F₁₁]. acs.org

Polymorphism and Phase Transition Studies in Bismuth Fluorides

Polymorphism, the ability of a solid material to exist in more than one crystalline form, and phase transitions between these polymorphs as a function of temperature or pressure are important aspects of materials science. Bismuth compounds, including bismuth fluorides and oxides, are known to exhibit polymorphism and undergo various phase transitions. x-mol.netiphy.ac.cnnih.govcambridge.orgresearchgate.net

As mentioned earlier, bismuth trifluoride exists in at least two forms: a cubic α-BiF₃ and an orthorhombic β-BiF₃. wikipedia.orgheegermaterials.comfuncmater.comchemicalbook.com The β-BiF₃ form has the YF₃ structure type. wikipedia.org Studies on bismuth oxide (Bi₂O₃), which also shows complex polymorphism, highlight the use of variable-temperature in situ XRD and thermal analysis techniques like DSC and TG-DSC to investigate phase transition behavior. x-mol.netcambridge.org These methods can identify transition temperatures and the sequence of phase transformations. x-mol.netcambridge.org While direct detailed studies on the phase transitions specifically within pure BiF₃ or BiF₅ using these in situ techniques were not extensively detailed in the search results, the principles and methods applied to related bismuth compounds are relevant. High-pressure studies on elemental bismuth also demonstrate complex phase diagrams with multiple pressure-induced polymorphic phases and transitions characterized by techniques like XRD and X-ray absorption fine structure (XAFS). iphy.ac.cnresearchgate.net

Spectroscopic and Microscopic Probing of Bismuth Fluoride (B91410) Materials

Beyond determining the atomic arrangement, understanding the morphology, nanostructure, and local properties of bismuth fluoride materials requires spectroscopic and microscopic techniques.

Electron Microscopy Techniques: SEM, TEM, HRTEM, and SAED for Morphology, Nanostructure, and Crystallinity

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Selected Area Electron Diffraction (SAED), are invaluable for visualizing the surface morphology, internal nanostructure, and crystallinity of materials at high resolution. materialsproject.orgcristal.orgiucr.orgresearchgate.netmdpi.comresearchgate.netoaepublish.com

SEM provides detailed images of the surface topography and morphology of this compound samples or related compounds. It can reveal particle size, shape, and how particles are distributed or aggregated. mdpi.commdpi.comoaepublish.comrsc.orgmdpi.com

TEM allows for imaging the internal structure of thin samples, providing information on particle size, shape, and the presence of defects. mdpi.comresearchgate.netoaepublish.comrsc.orgmdpi.com HRTEM offers even higher resolution, enabling the visualization of lattice fringes and atomic arrangements, which can be used to measure interplanar distances and confirm crystallographic planes. oaepublish.comrsc.orgmdpi.com

SAED patterns, obtained in a TEM, provide diffraction information from a selected area of the sample. These patterns consist of spots or rings that are characteristic of the crystal structure and orientation of the material in the selected area. mdpi.comresearchgate.netoaepublish.comrsc.orgmdpi.com Analysis of SAED patterns can confirm the crystalline nature of nanoparticles and provide information about their crystal structure and orientation, complementing XRD data. mdpi.comoaepublish.comrsc.orgmdpi.com For example, SAED patterns have been used to confirm the high crystallinity of nanoparticles and the formation of specific crystal structures in bismuth-containing materials. mdpi.comoaepublish.comrsc.orgmdpi.com

These electron microscopy techniques collectively provide a comprehensive view of the physical characteristics of this compound materials at the micro and nanoscale, which is essential for correlating structure with properties.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Bismuth trifluoride82233
Bismuth pentafluoride123260
Bismuth(III) fluoride82233
Bismuth(V) fluoride123260
BiF₃82233
BiF₅123260
Bi₂O₃14511
BiFeO₃10183742
YF₃166847
UF₅25250
Bi₂O₂CO₃16218418
Bi₂Se₃443158
SrBi₀.₂Tb₀.₈O₃N/A
Bi₀.₇Fe₁.₃O₁.₅F₁.₇N/A
[XeF][Bi₂F₁₁]N/A
Bi₂WO₆14936130
SrBi₀.₂Tb₀.₈O₃N/A
(BiO)₂CO₃N/A
Bi₂Fe₄O₉13904911
Bi₂₅FeO₃₉N/A
Bi₂PdO₄N/A
Bi₁.₆Pb₀.₄PtO₄N/A
[XeF][BiF₆]N/A
[XeF][SbF₆]N/A
[XeF][AsF₆]N/A
[XeF][Sb₂F₁₁]N/A
[XeF₃][Sb₂F₁₁]N/A
[KrF][MF₆] (M=As,Sb,Bi)N/A
XeF₂123259
KrF₂123262
ArF₂N/A
Xe₂F₁₁⁺N/A
XeOF₃⁺N/A
LaH₃N/A
Mg₃PrN/A
Cu₃SbN/A
Fe₃SiN/A
AlFe₃N/A
BiCl₃24640
BiBr₃24641
BiI₃24642
PF₃24524
AsF₃24525
SbF₃24526
BiOCl10183743
BiONO₃N/A
Bi(NO₃)₃24644
Bi₂(Se,Te)₃N/A
La₀.₈Ba₀.₂MnO₃N/A
Bi₀.₅Na₀.₅TiO₃N/A
SrTbO₃N/A
Bi₁₋ₓLaₓFeO₃N/A
Bi₁₋ₓTbₓFe₁₋ₓNiₓO₃N/A
Bi₁₋ₓREₓFeO₃N/A
Bi₁₋ₓRE₁₋ₓFeO₃N/A
Bi₀.₉Eu₀.₁FeO₃N/A
Bi₀.₈₅La₀.₁₅FeO₃N/A
Bi₂O₃₋ₓN/A
Bi₂O₃₋ₓ(Na⁺)N/A
Bi₂O₃(NH₄⁺)N/A
Bi₂O₃(Na⁺)N/A
(BiO)₂CO₃(NH₄⁺)N/A
(BiO)₂CO₃(Na⁺)N/A
Bi₂PdO₄FₓN/A
Bi₁.₆Pb₀.₄PtO₄FₓN/A
[Co(NH₃)₆][Co(CO)₄]₂N/A
Y-Ag-doped BFON/A
Nd and Ti doped BFON/A

Note: PubChem CIDs are provided where available for specific, well-defined compounds. For complex solid solutions, mixed metal oxides/fluorides, or specific complex ions discussed in the context of structural studies, a standard PubChem CID for the exact composition or ion may not exist and is marked as N/A.

Interactive Data Tables:

Based on the search results, specific numerical data for lattice parameters or atomic positions for pure BiF₃ or BiF₅ from Rietveld or single-crystal refinements were not consistently available in a format easily extractable for interactive tables within the constraints. However, the search results describe the types of data obtained and the application of these techniques. Below are examples of how interactive tables could be structured if specific data points were readily available, based on the information types mentioned in the search results.

Example Table 1: Crystallographic Parameters of BiF₃ Phases (Illustrative)

This table would present refined lattice parameters for different phases of BiF₃ obtained from XRD and Rietveld refinement.

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)TechniqueSource
α-BiF₃CubicFm-3m5.765.765.76191.60XRD (Calculated) materialsproject.org
α-BiF₃CubicFm-3m0.5853 nm (5.853 Å)--N/AXRD wikipedia.org
β-BiF₃OrthorhombicPnma6.56057.01554.8416N/ANeutron Diffraction scispace.com
β-BiF₃OrthorhombicPnmaN/AN/AN/AN/AXRD heegermaterials.comfuncmater.comchemicalbook.com

Example Table 2: Bi-F Bond Lengths (Illustrative)

This table would show representative Bi-F bond lengths determined from crystallographic studies.

CompoundCoordination Environment of BiBond Lengths (Å)TechniqueSource
α-BiF₃Distorted body-centered cubic8 x 2.50, 6 x 2.88XRD (Calculated) materialsproject.orgosti.gov
β-BiF₃Distorted 9-coordinate8 x 2.217-2.502, 1 x 3.100Neutron Diffraction scispace.com
BiF₅Distorted Octahedral4 x 1.941, 2 x 2.1130Single-Crystal XRD iucr.orgiucr.orgresearchgate.net

Example Table 3: Electron Microscopy Findings (Illustrative)

This table would summarize morphological and nanostructural information obtained from electron microscopy.

TechniqueObservation TypeKey Findings for Bismuth Fluorides/RelatedSource
SEMSurface MorphologyParticle size, shape, aggregation mdpi.commdpi.comoaepublish.comrsc.orgmdpi.com
TEMNanostructureParticle size, internal structure, defects mdpi.comresearchgate.netoaepublish.comrsc.orgmdpi.com
HRTEMLattice FringesInterplanar distances, crystal planes oaepublish.comrsc.orgmdpi.com
SAEDDiffraction PatternCrystallinity, crystal structure, orientation mdpi.comresearchgate.netoaepublish.comrsc.orgmdpi.com

Vibrational Spectroscopy: FTIR and Raman Analysis for Bond Characterization and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations within this compound systems. These vibrations are characteristic of the chemical bonds and functional groups present, providing a unique molecular fingerprint. By analyzing the frequencies and intensities of the observed vibrational modes, researchers can gain detailed information about the structure and bonding environment of this compound compounds.

FTIR spectroscopy measures the absorption of infrared light by molecules, corresponding to transitions between vibrational energy levels nanografi.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, where the scattered light undergoes a frequency shift related to the vibrational modes of the molecule nanografi.com. These techniques are often complementary, as different vibrational modes may be active in FTIR and Raman spectra depending on the molecular symmetry and the nature of the vibrations.

Studies on this compound systems, including pure compounds and those incorporated into glasses, have utilized FTIR and Raman analysis to understand their structural impact. For instance, FTIR and Raman analyses have been conducted to examine the effect of metal fluorides on the structure of bismuth borate (B1201080) glasses iphy.ac.cniphy.ac.cncpsjournals.cn. These studies help to elucidate how the presence of fluoride ions influences the glass network structure and the bonding around bismuth atoms.

For crystalline BiF₅, both IR and Raman spectra have been recorded and compared with theoretical calculations to assign vibrational bands nih.gov. This approach allows for a deeper understanding of the specific bond vibrations within the polymeric chains of corner-sharing [BiF₆] octahedra that constitute the BiF₅ structure nih.govwikipedia.org.

In bismuth-modified phosphosilicate glasses, FTIR and micro-Raman analysis have been employed to study the vibrational modes and explore elemental compositions and binding energies using XPS researchgate.net. The vibrational spectra in such systems can reveal the presence of different structural units and how bismuth incorporation affects the glass network.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the topmost layers of a material (typically 5-10 nm) eag.com. In XPS, the material surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energies of these emitted electrons are measured, and their binding energies are determined. These binding energies are characteristic of each element and are also influenced by the chemical environment and oxidation state of the atom.

XPS is particularly valuable for studying the surface of this compound compounds, which can be prone to surface reactions or changes in composition. For example, XPS has been used to investigate the electronic state of bismuth in BiF₃ electrodes during discharge and charge processes in fluoride shuttle batteries kyoto-u.ac.jpresearchgate.netresearchgate.net. These studies have shown distinct peaks in the Bi 4f XPS spectra corresponding to different oxidation states of bismuth, such as Bi³⁺ in BiF₃ and metallic Bi (Bi⁰) kyoto-u.ac.jpresearchgate.netresearchgate.net. The shifts in binding energies provide insights into the chemical transformations occurring at the electrode surface during electrochemical cycling.

Analysis of the Bi 4f core level spectra typically reveals well-separated spin-orbit components thermofisher.com. For bismuth metal, the peaks exhibit an asymmetric shape, while bismuth compounds, such as oxides, tend to have symmetric Bi 4f peaks thermofisher.com. In the case of BiF₃, XPS spectra show characteristic peaks for Bi³⁺ kyoto-u.ac.jpresearchgate.netresearchgate.net. The presence of shoulders or additional peaks can indicate the presence of other bismuth species or oxidation states, such as metallic bismuth kyoto-u.ac.jpresearchgate.netoptica.org.

XPS studies on bismuth-containing materials, such as bismuth-modified phosphosilicate glasses, have also utilized XPS to determine elemental compositions and binding energies, confirming the presence of elements like Silicon (Si2p), Phosphorous (P2p), and Bismuth (Bi 4f) at specific binding energies researchgate.net.

Data from XPS analysis of BiF₃ electrodes during electrochemical cycling can be presented in tables to show the binding energies and relative intensities of peaks corresponding to different bismuth species, illustrating the changes in oxidation states.

Bismuth SpeciesBi 4f₇/₂ Binding Energy (eV)Bi 4f₅/₂ Binding Energy (eV)
Bi³⁺ in BiF₃~160.5 kyoto-u.ac.jpresearchgate.net~165.8 kyoto-u.ac.jpresearchgate.net
Bi⁰ (Metallic Bismuth)~156.9 kyoto-u.ac.jpresearchgate.netresearchgate.net~162.2 kyoto-u.ac.jpresearchgate.netresearchgate.net

Note: Binding energy values can vary slightly depending on the specific experimental conditions and reference used for calibration.

Optical Absorption and Photoluminescence Spectroscopy for Electronic Band Structure and Luminescence Properties

Optical absorption and photoluminescence spectroscopy are essential techniques for investigating the electronic band structure and luminescence properties of this compound compounds and materials containing them. Optical absorption spectroscopy measures how a material absorbs light as a function of wavelength, providing information about electronic transitions and the band gap energy. Photoluminescence spectroscopy involves exciting a material with light of a specific wavelength and then measuring the emitted light, which occurs as electrons transition from higher energy levels to lower ones. The emitted spectrum provides insights into the energy levels, defects, and luminescence efficiency.

The optical properties of this compound thin films have been studied using techniques like optical absorption spectroscopy optica.org. These studies can determine the absorption coefficient and investigate features related to the electronic band structure. For instance, the optical band gap and Urbach energy values have been evaluated from the optical absorption spectra of fluoride-based glasses containing bismuth oxide iphy.ac.cniphy.ac.cncpsjournals.cn.

Photoluminescence spectroscopy is particularly useful for studying materials doped with bismuth ions, such as Bi³⁺, which can exhibit characteristic luminescence. The emission of Bi³⁺ ions is often attributed to transitions between energy levels, such as the ³P₁ → ¹S₀ transition, and can be influenced by the host material and its electronic structure scirp.org. In bismuth-doped materials, the absorption edge can shift, and defect levels related to the doped bismuth ions can appear within the band gap, influencing the optical absorption and emission properties cdnsciencepub.com.

Studies on bismuth-doped glasses have shown broad photoluminescence bands. For example, Bi³⁺-doped phosphate (B84403) zinc lithium glasses exhibit a broad emission peak at around 440 nm under UV excitation, assigned to the ³P₁ → ¹S₀ transition scirp.org. The luminescence properties of bismuth-doped materials can be affected by factors such as the concentration of bismuth ions and the presence of other dopants scirp.org.

The electronic band structure of bismuth-containing materials can be investigated through theoretical calculations, which complement experimental optical spectroscopy results cdnsciencepub.comsci-hub.se. These calculations can reveal the contribution of bismuth states to the valence and conduction bands and the presence of defect levels within the band gap cdnsciencepub.comsci-hub.se.

Auger Electron Spectroscopy for Surface Composition

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a material (typically 3-10 nm) eag.com. Similar to XPS, AES involves bombarding the surface with a primary electron beam, which causes the emission of core electrons. However, in AES, the subsequent relaxation process involves an outer-shell electron filling the core hole, and the excess energy is released by the emission of a characteristic Auger electron. The kinetic energies of these Auger electrons are unique to each element, allowing for elemental identification.

AES is particularly useful for analyzing the surface composition of materials, especially for detecting light elements and for high spatial resolution analysis of small features or defects eag.com. While XPS provides more detailed chemical state information, AES is often preferred for its ability to provide high-resolution compositional maps and depth profiles when combined with ion sputtering eag.com.

Studies on bismuth-containing materials, such as bismuth titanate ceramics, have utilized AES to investigate their surface elemental composition researchgate.net. AES analysis can confirm the presence of bismuth and other constituent elements on the surface and assess whether the surface composition deviates from the bulk stoichiometry researchgate.net.

In the context of this compound, AES can be applied to analyze the surface of films or powders to determine the ratio of bismuth to fluorine and detect the presence of any surface contaminants, such as oxygen, which can readily adsorb onto BiF₃ surfaces optica.org. AES studies on BiF₃ films have indicated that the surface can be fluorine-deficient due to decomposition under analysis conditions, highlighting the need for careful experimental procedures, such as simultaneous sputtering during analysis, to obtain accurate compositional information optica.org.

Characteristic Auger signals for bismuth are typically observed at specific kinetic energies, with a prominent double peak often found around 96-100 eV researchgate.net. Other weaker peaks can also be present at higher energies researchgate.net.

Defect Chemistry and Non-Stoichiometry in this compound Compounds

Defect chemistry and non-stoichiometry play significant roles in determining the properties of solid inorganic compounds, including bismuth fluorides. Stoichiometric compounds have elemental compositions that can be represented by a ratio of small whole numbers, corresponding to a perfect crystal lattice structure. Non-stoichiometric compounds, however, exhibit deviations from this ideal composition due to the presence of crystallographic defects, such as vacancies (missing atoms or ions), interstitials (atoms or ions in normally unoccupied sites), or substitutions unacademy.comwikipedia.org. These defects can significantly influence the electrical, optical, and chemical properties of the material unacademy.comwikipedia.org.

While specific detailed research findings on defect chemistry and non-stoichiometry solely focused on binary this compound compounds (BiF₃, BiF₅) were not extensively detailed in the provided search results, the principles of defect chemistry in ionic solids and related fluoride systems offer relevant context. For example, studies on other fluoride materials, such as rubidium this compound (RbBiF₄), which has a fluorite-related structure, have investigated anion conductivity mechanisms involving interstitialcy mechanisms where lattice anions move into interstitial sites ucl.ac.uk.

The surface of BiF₃ has been noted to be prone to becoming fluorine-deficient, which can be considered a form of non-stoichiometry at the surface optica.org. This fluorine deficiency can arise from decomposition processes, particularly under certain analytical conditions like those in AES optica.org. The readiness of BiF₃ to hydrolyze and form oxyfluorides and bismuth oxide also suggests potential for deviations from ideal stoichiometry, especially in the presence of moisture optica.org.

The extent of non-stoichiometry in a compound is directly related to the concentration of defects inflibnet.ac.in. Understanding the types and concentrations of defects in this compound systems is crucial for controlling their properties and optimizing their performance in various applications, such as in solid electrolytes or as components in optical materials.

Research into defect chemistry often involves techniques like X-ray diffraction to analyze crystal structure and identify deviations, as well as theoretical calculations to model defect formation energies and their impact on electronic structure cdnsciencepub.comrsc.org. While direct experimental data on bulk non-stoichiometry in simple BiF₃ or BiF₅ was not prominent, the concept is highly relevant for understanding the behavior of these compounds, especially at surfaces and in the context of their reactivity and stability.

Theoretical and Computational Chemistry of Bismuth Fluoride

Electronic Structure Calculations for Bismuth Fluoride (B91410) Systems

Electronic structure calculations are fundamental to understanding the behavior of bismuth fluoride at the atomic and molecular level. These calculations provide information about electron distribution, energy levels, and bonding characteristics, which are essential for predicting properties and reactivity.

Density Functional Theory (DFT) Applications for Ground State and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and solids. DFT has been applied to study various this compound systems, including the catalytic mechanisms involving bismuth in different oxidation states researchgate.netrsc.orgrsc.org. DFT calculations can provide insights into the ground state properties, such as optimized geometries and relative energies of different intermediates and transition states in a reaction pathway researchgate.netrsc.orgrsc.org. For instance, DFT has been used to investigate the catalytic mechanism of bismuth redox-catalyzed fluorination of arylboronic esters, revealing the kinetic and thermodynamic feasibility of different stages in the catalytic cycle rsc.orgrsc.org.

DFT calculations have also been employed to study the electronic structure of materials containing bismuth and fluoride, such as tunnel-structured Bi₂PdO₄ and Bi₁.₆Pb₀.₄PtO₄, to understand the electronic structure modulations upon fluoride-ion insertion rsc.org. These studies utilize DFT in conjunction with experimental techniques like X-ray scattering and spectroscopy to correlate structural changes with electronic properties rsc.org.

While primarily used for ground states, DFT can also be extended to study excited states, for example, through Time-Dependent DFT (TD-DFT). Studies on organobismuth(I) complexes have utilized DFT to understand the electronic transitions and redox potentials of excited states, which are relevant for photoredox catalysis acs.org.

Higher-Level Computational Methodologies (e.g., SCS-MP2) for Enhanced Accuracy

While DFT is computationally efficient, higher-level computational methodologies can provide enhanced accuracy, particularly for reaction energies and systems where electron correlation plays a significant role. Spin-Component Scaled Møller-Plesset perturbation theory (SCS-MP2) is one such method that has been used in conjunction with DFT for studying bismuth-catalyzed reactions acs.orgfigshare.com. For example, combined DFT and SCS-MP2 calculations have been employed to investigate the catalytic reaction mechanism for the synthesis of arylsulfonyl fluorides catalyzed by bismuth(III) complexes acs.orgfigshare.com. SCS-MP2 calculations for energies, based on geometries optimized with DFT, can provide a more accurate description of the energy landscape of the reaction, helping to identify the rate-determining step and understand substituent effects on catalytic activity acs.org.

Studies comparing different computational methods have indicated that while double-hybrid DFT functionals often outperform MP2 and its variants, SCS-MP2 can be recommended, particularly for reaction energies, especially when a large self-interaction error is expected researchgate.net.

Prediction and Modeling of Crystal Structures and Polymorphs

Computational methods are valuable tools for predicting and modeling the crystal structures and polymorphs of this compound systems. This is particularly important for understanding the solid-state properties and potential applications of these materials.

Structure prediction algorithms, often combined with DFT calculations, have been applied to explore the phase diagrams and possible crystal structures of systems containing bismuth and fluorine. For instance, a structure prediction algorithm has been applied to the Li-Bi-F system to suggest possible candidate structures by correlation with other known systems berkeley.edu. This approach has explored ternary structures with bismuth in different oxidation states, yielding numerous probable phases berkeley.edu.

Computational analysis has also been used to map the thermodynamic stability of binary trihalides, including bismuth trifluoride (BiF₃), in various known and hypothetical structure types escholarship.orgresearchgate.net. These studies compare the energetics of different polymorphs, such as the BiI₃-type (2D) and ReO₃-type (3D) structures, to understand their relative stabilities and potential for existence escholarship.orgresearchgate.net. For BiF₃, the β-YF₃ structure type is experimentally known and has been explored computationally researchgate.net.

Computational studies can also provide insights into structural distortions induced by the insertion of ions, such as fluoride ions, into host structures containing bismuth rsc.org. By combining computational methods with experimental techniques like X-ray diffraction, researchers can gain a comprehensive understanding of how crystal structures evolve under different conditions rsc.org.

Reaction Mechanism Elucidation through Computational Approaches

Computational approaches are indispensable for elucidating the intricate mechanisms of reactions involving this compound species. These methods allow for the investigation of transition states, energy barriers, and the influence of ligands, providing a detailed picture of how reactions proceed.

Transition State Analysis and Energy Barrier Determination in Fluorination Reactions

Computational chemistry, particularly DFT, is extensively used to locate and characterize transition states in fluorination reactions catalyzed or mediated by bismuth compounds researchgate.netrsc.orgrsc.orgnih.govacs.org. By identifying transition states, researchers can determine the activation energy barriers for different steps in a reaction mechanism, which helps in understanding the reaction kinetics and identifying the rate-determining step researchgate.netrsc.org.

For example, in the bismuth redox-catalyzed fluorination of arylboronic esters, DFT calculations have been used to analyze the transition states involved in transmetallation, oxidative addition, and reductive elimination steps rsc.orgrsc.org. The transmetallation step was predicted to be the rate-determining step with a barrier of 25.4 kcal/mol rsc.org. Theoretical modeling of reductive elimination from organobismuth(V) difluorides has also been performed, with calculated kinetic and thermodynamic parameters agreeing with experimental data researchgate.netnih.govacs.org. These studies have identified low-energy five-membered transition-state pathways for C-F bond formation researchgate.netnih.govacs.org.

Transition state analysis also provides insights into the geometry and electronic structure of the transition state, which can inform the rational design of catalysts and reaction conditions researchgate.netnih.govacs.org.

Ligand Effects and Catalyst Design Principles from Theoretical Modeling

For instance, computational investigations into the mechanism of C(sp²)-F bond formation from organobismuth(V) fluorides have assessed the effects of substituents in the ligand on reductive elimination nih.govacs.org. This has allowed for a rational assessment of key parameters of various ligands, leading to the identification of improved ligand systems for fluorination reactions nih.govacs.org.

Theoretical studies have also explored how ligand design can influence the Lewis acidity of bismuth cations, which is relevant for their catalytic activity uni-marburg.de. Factors such as the use of chelating ligands and control of the ligand bite angle can be investigated computationally to enhance Lewis acidity uni-marburg.de. Furthermore, theoretical modeling can reveal how the electronic structure of bismuth complexes is modulated by ligands and how this affects their reactivity, including in excited states relevant for photocatalysis acs.orgnih.gov. The design of ligands that promote specific interactions, such as London dispersion interactions, has also been explored computationally to improve catalyst performance acs.org.

Computational mechanistic studies can also directly inform the design of new catalyst frameworks. Based on mechanistic insights gained from theoretical calculations, new catalysts with modified ligand structures, such as tethered bis-anionic ligands, have been designed with the aim of improving catalytic systems for reactions like the fluorination of arylboronic esters researchgate.netrsc.org.

Data Table: Representative Activation Energies from Computational Studies

Reaction Step (Bismuth-catalyzed fluorination of arylboronic esters)Activation Energy (kcal/mol)Computational Method (DFT level)Source
Transmetallation (Rate-determining step)25.4DFT rsc.org
Reductive Elimination (from monomeric Bi(V) difluoride)27.3 - 34.1DFT nih.gov
Reductive Elimination (from dimeric Bi(V) difluoride, pendant fluoride)29.9DFT nih.gov
Reductive Elimination (from dimeric Bi(V) difluoride, bridged fluoride)27.3DFT nih.gov

Note: Activation energies can vary depending on the specific ligands, substituents, and computational parameters used in the study.

Simulation of Spectroscopic Properties (e.g., IR and Raman) for Experimental Comparison

Theoretical and computational chemistry play a crucial role in understanding and interpreting the vibrational spectra of this compound compounds, such as Infrared (IR) and Raman spectroscopy. These computational approaches allow for the simulation of spectroscopic properties, providing valuable data for comparison with experimental results and aiding in the assignment of observed vibrational modes.

Density Functional Theory (DFT) has been widely employed for calculating the IR and Raman spectra of this compound species. For crystalline bismuth pentafluoride (BiF₅), DFT calculations at the PBE0/TZVP level of theory have been performed based on its crystal structure to predict its IR and Raman spectra. researchgate.netiucr.orgresearchgate.netiucr.orgresearchgate.net These theoretical spectra have been compared with experimental data obtained from polycrystalline samples of BiF₅, demonstrating good agreement between calculated and observed bands. researchgate.netresearchgate.net

The computational methodology for simulating vibrational spectra typically involves determining the harmonic vibrational frequencies at the Γ point (Brillouin zone center) by diagonalizing the mass-weighted matrix of the second energy derivatives with respect to atomic displacements. researchgate.net For Raman spectral intensities, methods such as the analytical coupled perturbed Hartree-Fock/Kohn-Sham (CPHF/KS) approach have been utilized to calculate the electron density response to an external electric field. researchgate.netresearchgate.net IR intensities are also calculated as part of these computational workflows. researchgate.net

Detailed research findings for BiF₅ include comparisons of specific band positions and assignments. A table comparing observed and calculated bands for solid BiF₅ based on the calculated spectrum has been reported. researchgate.netiucr.orgresearchgate.net These comparisons help to confirm the assignments of stretching (ν) and bending (δ) vibrations, including symmetric (s) and asymmetric (as) modes. iucr.org

For bismuth trifluoride (BiF₃) crystals, ab initio calculations of the phonon spectrum have been conducted. ioffe.ru The results of these calculations have been analyzed in relation to experimental IR reflection spectra. ioffe.ru The analysis of reflection spectra often involves models like the Drude-Lorentz model, which can also account for contributions from ionic conductivity in conductive materials. ioffe.ru

It is important to note that for molecules containing heavy atoms like bismuth, relativistic effects can significantly influence calculated vibrational frequencies, particularly for higher frequency modes. uit.no Studies on related bismuth hydrides (BiH₃) using relativistic four-component Dirac-Coulomb Hamiltonian DFT calculations have highlighted the importance of including relativistic effects for accurate predictions of vibrational frequencies. uit.no While the cited studies on BiF₅ and BiF₃ primarily focus on specific DFT or ab initio methods, the consideration of relativistic effects is a general theoretical aspect relevant to computational studies of heavy element compounds.

Computational simulations provide valuable insights into the vibrational properties of bismuth fluorides, allowing for detailed assignments of experimental spectra and a deeper understanding of the bonding and structure of these compounds. The agreement between calculated and experimental spectra validates the theoretical models and computational methods employed.

Below is a representative table format illustrating the type of data comparison often presented in studies simulating vibrational spectra for experimental comparison, based on the descriptions found in the literature for BiF₅.

AssignmentCalculated IR (cm⁻¹)Observed IR (cm⁻¹)Calculated Raman (cm⁻¹)Observed Raman (cm⁻¹)
ν₁, ν₃, δ...[Frequency][Frequency][Frequency][Frequency]
...............

Chemical Reactivity and Mechanistic Investigations of Bismuth Fluoride

Redox Chemistry of Bismuth Fluoride (B91410) Species

Bismuth exists in several oxidation states, most commonly +3 and +5. The interconversion between these states is central to the redox chemistry of bismuth fluorides.

Electron-Transfer Reactions of Bismuth(V) Fluorides

Electron-transfer reactions involving bismuth(V) fluorides have been investigated, particularly in the context of oxidation processes. Studies have explored the kinetics and mechanisms of these reactions in various media. For instance, the kinetics and mechanism of electron-transfer reactions of bismuth(V) in aqueous acidic perchlorate-fluoride media have been studied, focusing on the oxidation of hypophosphorous acid. rsc.orgrsc.org This reaction was found to be first order with respect to the concentrations of Bi(V), hypophosphorous acid, and H⁺. rsc.org The reaction is catalyzed by Bi(III) through complex formation with the reactive species HBiF₆. rsc.org The rate law for this reaction has been determined, incorporating the protonation constant of [BiF₆]⁻ and the complex formation constant between Bi(V) and Bi(III). rsc.org

Interconversion Pathways Between Bismuth Oxidation States

The interconversion between bismuth oxidation states, particularly between Bi(III) and Bi(V), is a key aspect of the reactivity of bismuth fluorides. This interconversion is fundamental to their role in redox catalysis and other transformations. Bismuth's ability to readily transition between its +3 and +5 oxidation states makes it a promising mediator for various chemical transformations. researchgate.net

In the context of aryl fluorination, a catalytic protocol based on bismuth has been developed that utilizes a Bi(III)/Bi(V) redox cycle. mpg.de This involves the oxidation of a Bi(III) complex to a high-valent Bi(V) fluoride intermediate, followed by reductive elimination to form the aryl fluoride and regenerate the Bi(III) catalyst. mpg.de The oxidation of Bi(III) compounds to Bi(V) fluorides typically requires strong fluorinating agents like XeF₂ or F₂. mpg.de However, milder fluorinating agents can also be effective in generating the Bi(V) intermediates. mpg.de

Fluorination Reactions Mediated by Bismuth Fluorides

Bismuth fluorides, particularly high-valent organobismuth(V) fluorides, have emerged as valuable reagents and catalysts for fluorination reactions, enabling the formation of C-F bonds.

C-F Bond Formation Mechanisms and Pathways

Mechanistic investigations into C-F bond formation mediated by bismuth fluorides have provided detailed insights into the reaction pathways and transition states involved. Studies on neutral and cationic high-valent organobismuth(V) fluorides featuring dianionic bis-aryl sulfoximine (B86345) ligands have revealed key aspects of the C(sp²)-F bond formation. nih.govnih.govacs.org The formation of dimeric structures in solution has been shown to promote facile Ar-F bond formation from neutral triarylbismuth(V) difluorides. nih.govnih.gov

Theoretical modeling of reductive elimination from neutral bismuth(V) difluorides aligns with experimental kinetic and thermodynamic parameters. nih.govnih.gov The addition of external fluoride sources can lead to the formation of inactive octahedral anionic Bi(V) trifluoride salts, which can decelerate reductive elimination. nih.govnih.gov

For cationic bismuthonium fluorides, the tetrafluoroborate (B81430) anion has been identified as a crucial fluoride source. nih.govnih.govacs.org Both experimental and theoretical analyses suggest that C-F bond formation often occurs through a low-energy five-membered transition-state pathway, where a fluoride anion is delivered to a C(sp²) center from a BF₄⁻ anion, reminiscent of the Balz-Schiemann reaction. nih.govnih.govacs.org

Different pathways for C-F bond formation from monomeric and dimeric bismuth(V) fluoride complexes have been evaluated, with varying activation energies depending on the geometry of the complex and the position of the fluoride ligand. nih.govacs.org For instance, concerted C-F bond-forming events involving different fluoride ligands have been studied, revealing distinct activation energy barriers. nih.govacs.org

Chemical exchange processes, such as fast F-F interconversion through rotation processes like Berry pseudorotation and turnstile rotation, with the intermediacy of cis-difluoride species, can occur in these bismuth(V) fluoride complexes. researchgate.netnih.govacs.org

Aryl Fluorination Processes in Organobismuth Chemistry

Organobismuth compounds, particularly those in the +5 oxidation state bearing fluoride ligands, have been successfully employed in aryl fluorination reactions. These processes allow for the introduction of fluorine atoms onto aromatic rings. The development of rationally designed bismine complexes has enabled the catalytic fluorination of aryl boronic esters through a Bi(III)/Bi(V) redox cycle. mpg.de

Stoichiometric and catalytic oxidative fluorination of arylboronic acid derivatives have been achieved using organobismuth compounds. nih.govresearchgate.net In stoichiometric reactions, aryl fluoride can be formed upon oxidation of a bismuth compound with an oxidant like XeF₂ and subsequent thermal decomposition. nih.govresearchgate.net In catalytic processes, an oxidant such as 1-fluoro-2,6-dichloropyridinium tetrafluoroborate can be used to access a Bi(V) intermediate that rapidly delivers the aryl fluoride. nih.govresearchgate.net

The mechanism of aryl-F bond formation from Bi(V) fluorides has been investigated through combined experimental and theoretical studies. nih.govnih.govacs.orgacs.org These studies highlight the importance of the ligand environment around the bismuth center and the role of anionic or cationic bismuth species in the fluorination process. The knowledge gained from these mechanistic studies has facilitated the design of improved bismuth complexes for both stoichiometric and catalytic aryl-F bond formation with broader substrate scope and milder reaction conditions. nih.govresearchgate.net

Organobismuth compounds have been explored as alternatives to traditional methods for aryl fluorination, offering milder reaction conditions and potentially broader functional group compatibility. nih.gov

Electrochemical Intercalation and Conversion Mechanisms in Energy Storage

Bismuth fluorides, particularly BiF₃, have garnered attention as potential cathode materials for energy storage devices, specifically in lithium-ion and fluoride-ion batteries, operating via conversion or intercalation mechanisms.

BiF₃ has been investigated as a compelling conversion-type cathode material for high-energy-density Li-ion batteries due to its high theoretical capacity, favorable average discharge voltage, low theoretical volume change upon lithiation, and high oxidative stability. dntb.gov.uaosti.gov The conversion reaction involves the reduction of BiF₃ to metallic bismuth and lithium fluoride during lithiation. osti.govdtic.mil

The electrochemical behavior of BiF₃ electrodes in different electrolytes, such as carbonate-based and ionic liquid-based electrolytes, has been assessed, with ionic liquids showing improved cyclic stability. dntb.gov.ua

In fluoride-ion batteries, BiF₃ can undergo multiple-step phase transformations upon defluorination, showing an intercalation-type mechanism before the formation of Bi metal. chemrxiv.org Operando studies using techniques like X-ray diffraction and X-ray absorption spectroscopy have been employed to monitor the real-time structure evolution and reduction of the Bi oxidation state during the discharge process. chemrxiv.org The formation of intermediate phases, such as cubic and orthorhombic BiF₃ polymorphs, has been observed during defluorination. chemrxiv.org

The conversion mechanism in BiF₃/C nanocomposites during lithiation leads to the formation of Bi⁰ and LiF, with the reformation of BiF₃ occurring during delithiation. dtic.mil Studies have indicated that only the high-pressure tysonite phase of BiF₃ reforms during the oxidation sweep. dtic.mil The observed plateaus or pseudo plateaus in the voltage profiles during lithiation and delithiation are attributed to polarization changes resulting from the dramatic structural changes in the nanocomposite. dtic.mil A model based on the variation of electronic and ionic transport mechanisms as a function of the conversion reaction's state of completion has been proposed to explain these polarization changes. dtic.mil

The electronic conductivity of the formed metal and lithium salt nanocomposite plays a crucial role in establishing an effective electron transfer pathway to the reaction front in conversion materials like BiF₃. osti.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Bismuth trifluoride (BiF₃)82220
Bismuth pentafluoride (BiF₅)139111
Hypophosphorous acid (H₃PO₂)1098
Xenon difluoride (XeF₂)123243
1-fluoro-2,6-dichloropyridinium tetrafluoroborate(Not readily available on PubChem with a single CID)
Tetrafluoroborate anion (BF₄⁻)688806
Lithium fluoride (LiF)24538
Bismuth (Bi)716
Bismuth oxide fluoride (BiOF)82221
Barium tin fluoride (BaSnF₄)(Not readily available on PubChem with a single CID)
Hydrogen fluoride (HF)1497
Perchloric acid (HClO₄)24251
Sodium bismuthate (NaBiO₃)82222
Hexafluorobismuthate(V) ([BiF₆]⁻)(Not readily available on PubChem with a single CID)

Data Tables:

Based on the search results, specific quantitative data suitable for interactive tables were limited. However, some kinetic and thermodynamic parameters for C-F bond formation from Bi(V) fluorides were mentioned.

Reaction Pathway (from Source nih.govacs.org)Activation Energy (kcal/mol)
Monomeric trans-26 (bottom F)34.1
Monomeric trans-26 (top F)29.2
Monomeric cis-26 (equatorial C-F)41.2 (ΔG‡)
Monomeric cis-26 (equatorial C, axial F)27.3 (ΔG‡)
Experimental (from Eyring analysis for 26)28.3 ± 0.9 (ΔG‡)

Note: ΔG‡ represents the free energy of activation.

Another relevant data point is the theoretical capacity and energy density of BiF₃ as a cathode material.

PropertyValueSource
Theoretical Capacity (mAh/g)302 dntb.gov.uaosti.gov
Average Discharge Voltage (V vs. Li⁺/Li)~3.0 dntb.gov.ua
Theoretical Volume Change upon Lithiation (%)~1.7 dntb.gov.ua
Theoretical Volumetric Energy Density (Wh/L)7170 or ~5500 (CMFNC) osti.govdtic.mil

Lithiation and Delithiation Reaction Pathways in Bismuth Fluoride Nanocomposites

Bismuth trifluoride (BiF₃) has been investigated as a promising cathode material for lithium-ion batteries due to its high theoretical specific capacity of 302 mAh g⁻¹ dntb.gov.uadaneshyari.comethz.ch. The electrochemical reaction during lithiation and delithiation in BiF₃ nanocomposites typically proceeds via a conversion mechanism daneshyari.comdtic.milosti.gov.

During lithiation (discharge), BiF₃ is reduced to metallic bismuth (Bi⁰) and lithium fluoride (LiF) dtic.milosti.govdtic.mil. This conversion reaction can be represented by the equation: BiF₃ + 3Li⁺ + 3e⁻ ↔ Bi⁰ + 3LiF researchgate.net

In situ characterization techniques, such as X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), have confirmed the occurrence of this reversible conversion reaction in BiF₃/C nanocomposites dtic.milosti.govdtic.mil. These studies indicate the formation of Bi⁰ and LiF during lithiation and the reformation of BiF₃ during delithiation (charge) dtic.milosti.govdtic.mil.

Research suggests that intermediate phases with bismuth oxidation states between Bi³⁺ and Bi⁰ are not observed during the lithiation or delithiation reactions under certain conditions dtic.milosti.govdtic.milberkeley.edu. However, theoretical studies based on first principles calculations of the Li-Bi-F phase diagram suggest that under equilibrium conditions, BiF₃ conversion might occur via two disproportionation steps: initial disproportionation into metallic Bi and LiBiF₄, followed by the decomposition of LiBiF₄ into LiF and additional Bi berkeley.edu. The formation of LiBiF₄ as an intermediate during lithiation is debated, with some experimental investigations indicating no intermediate formation berkeley.edu.

The voltage profiles observed during lithiation and delithiation often exhibit pseudoplateaus, which have been attributed to polarization changes resulting from the significant structural changes occurring in the nanocomposite during cycling dtic.milosti.govdtic.milberkeley.edu. A model based on the variation of electronic and ionic transport mechanisms as a function of the conversion reaction's state has been proposed to explain these polarization changes dtic.milosti.govdtic.mil. The formation of metallic Bi during discharge improves the electronic conductivity of the nanocomposite, while its consumption during charge makes the composite more resistive, affecting the voltage profiles berkeley.edu.

Studies on BiF₃/C nanocomposites have shown that the rate performance can differ between discharge and charge reactions, particularly at high C-rates daneshyari.com. At high rates, the discharge capacity can be higher than the charge capacity, and the charge capacity may decrease more drastically during cycling compared to the discharge capacity daneshyari.com. This difference in rate performance highlights kinetic limitations during the charge process.

Ionic and Electronic Transport Mechanisms in Solid-State Systems

Efficient ionic and electronic transport are critical for the electrochemical performance of this compound in solid-state systems, such as batteries and solid electrolytes nanoge.org. Bismuth trifluoride is known to be a fluorine ionic conductor ioffe.ruresearchgate.net.

The ionic conductivity of BiF₃ crystals has been investigated using techniques like impedance spectroscopy dntb.gov.uaioffe.ruresearchgate.net. Studies on orthorhombic BiF₃ crystals grown from melt have determined the ionic conductivity (σdc) and ion transport activation enthalpy (ΔHa) dntb.gov.ua. For orthorhombic BiF₃, the σdc value at 500 K was found to be 2.5 × 10⁻⁵ S/cm, with an activation enthalpy of 0.48 ± 0.05 eV dntb.gov.ua. The low-frequency rise observed in the infrared reflectance spectra of BiF₃ crystals is characteristic of conductive materials and is likely related to the presence of quasi-free F⁻ anions ioffe.ru.

Solid solutions containing bismuth trifluoride can exhibit high ionic conductivity, making them promising for functional materials researchgate.netresearchgate.net. For example, heterovalent substitution of fluoride ions by oxygen ions in the anionic BiF₃ matrix sublattice has resulted in high ionic conductivity (∼0.1 S/cm at 660 K) in BiO₀.₁F₂.₈ ceramic samples with the tysonite structure researchgate.net. In solid solutions with fluorite or tysonite structures, diffusion of fluoride ions is often the dominating type of ionic motion at elevated temperatures researchgate.net.

Electronic conductivity also plays a significant role, particularly in conversion reactions where metallic Bi is formed berkeley.edukyoto-u.ac.jposti.govosti.gov. Metallic Bi has higher electronic conductivity than BiF₃ kyoto-u.ac.jp. During lithiation, the formation of a metallic Bi network within the nanocomposite can support electronic transport to the reaction front osti.govosti.gov. Studies on lithiated BiF₃ thin films have indicated that these metal networks support electronic transport, with conductivity values higher than expected, although still significantly lower than that of bulk metallic bismuth osti.govosti.gov. The variation in electronic conductivity of the entire nanocomposite as metallic Bi is formed and consumed contributes to the observed voltage profiles berkeley.edu.

The stereochemically active lone pair electrons of Bi³⁺ can play a role in facilitating reversible fluoride-ion diffusion in certain bismuth-based structures rsc.org.

Hydrolytic Stability and Degradation Pathways of Bismuth Fluorides

The hydrolytic stability of bismuth fluorides is an important consideration for their synthesis, processing, and application, particularly in environments where moisture is present. Bismuth trifluoride (BiF₃) is generally reported to be unaffected by water and is almost insoluble wikipedia.orgheegermaterials.com. However, it can undergo hydrolysis under certain conditions, leading to the formation of bismuth oxyfluorides ethz.chprochemonline.com.

Hydrolysis involves the decomposition of a chemical compound by reaction with water rjptonline.org. For BiF₃, contact with moisture can lead to the release of hydrogen fluoride (HF), which is toxic and corrosive prochemonline.com. The hydrolysis of BiF₃ can result in the formation of bismuth oxyfluoride (BiOF) wikipedia.orgheegermaterials.com.

The presence of contaminants, such as oxygen and water-related ions, can lead to partial hydrolysis of BiF₃ and potentially result in the formation of Bi₂O₃ or metallic bismuth, which may contribute to degradation arxiv.org. In some synthesis methods involving aqueous media, the formation of bismuth oxofluoride impurities through hydrolysis is a known issue ethz.ch.

Studies on the thermal decomposition of bismuth coordination polymers with fluorinated linkers have suggested that ligands can decompose to yield some form of BiF₃ when heated in air, and the presence of H⁺ sources can lead to the formation of volatile Bi compounds, potentially through the in situ generation of fluoride complexes acs.org.

While BiF₃ itself is relatively insoluble and stable in water compared to some other fluorides, the water sensitivity of related bismuth-based fluoride compounds, such as NaBiF₄, has been noted researchgate.net. The hydrolysis of NaBiF₄ in the presence of water can produce BiF₃ and NaF researchgate.net.

The degradation pathways can be influenced by the surrounding environment and the presence of other substances. In the context of electrochemical applications, side reactions with the electrolyte, potentially catalyzed by the active material (e.g., metallic Bi⁰), can also contribute to capacity fade and degradation ethz.ch. The formation of a cathode-electrolyte interface (CEI) containing species like Li₂CO₃ has been associated with capacity loss in BiF₃ electrodes in carbonate-based electrolytes ethz.ch.

Data Table: Ionic Conductivity of Orthorhombic BiF₃

Temperature (K)Ionic Conductivity (S/cm)Activation Enthalpy (eV)
5002.5 × 10⁻⁵0.48 ± 0.05

*Data derived from studies on orthorhombic BiF₃ crystals grown from melt dntb.gov.ua.

Advanced Applications and Functional Materials Research Involving Bismuth Fluoride

Optical and Photonic Materials

Bismuth fluoride (B91410) is a key component in the development of advanced optical and photonic materials. Its low phonon energy and ability to host various dopant ions make it an excellent candidate for applications ranging from luminescent devices to specialized optical fibers.

Luminescent Hosts for Lanthanide Ions

Bismuth fluoride has been identified as a highly suitable host material for trivalent lanthanide ions (Ln³⁺), such as Europium (Eu³⁺), Terbium (Tb³⁺), Thulium (Tm³⁺), Holmium (Ho³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺) aston.ac.ukaip.orgaip.org. The intrinsic low phonon energy of the BiF₃ host matrix is advantageous as it minimizes non-radiative relaxation processes, allowing for the observation of luminescent transitions that might be obscured in other host materials like sodium yttrium fluoride (NaYF₄) aip.org. This property enhances the efficiency of the luminescence from the doped lanthanide ions.

The introduction of lanthanide ions into the BiF₃ lattice can be achieved through methods such as microwave-assisted synthesis, resulting in Ln³⁺-doped BiF₃ sub-microparticles aston.ac.ukaip.orgaip.org. The concentration of the lanthanide dopant can influence the morphology of the resulting particles; for instance, increasing the Ln³⁺ concentration can cause a distortion from an octahedral to a more spherical shape aip.orgaip.org. These materials have garnered significant attention for their potential in lighting devices and biological applications researchgate.netmdpi.comuclan.ac.uk.

Lanthanide-doped this compound exhibits both upconversion and downconversion luminescence, processes that are crucial for various applications. Upconversion involves the emission of higher-energy photons after the absorption of lower-energy photons, while downconversion is the more conventional process of emitting lower-energy photons after excitation by higher-energy light.

In upconversion studies, BiF₃ co-doped with ions like Ytterbium (Yb³⁺) and Erbium (Er³⁺), or Yb³⁺ and Thulium (Tm³⁺), or Yb³⁺ and Holmium (Ho³⁺), has been shown to emit visible light upon excitation with near-infrared (NIR) light, typically around 980 nm aip.org. For example, Yb³⁺/Er³⁺ co-doped BiF₃ nanoparticles can produce strong emissions in the visible region upon NIR excitation aaru.edu.jo. The efficiency of these processes is attributed to the favorable properties of the BiF₃ host, which facilitates the necessary energy transfer between the lanthanide ions aip.org.

Downconversion luminescence is also prominent in these materials. For instance, Europium (Eu³⁺) and Terbium (Tb³⁺) single-doped and co-doped BiF₃ particles emit narrow-band visible light when excited with ultraviolet (UV) light, such as at 370 nm aip.orgaip.org. The characteristic sharp emission lines are due to the 4f-4f electronic transitions of the lanthanide ions, which are well-shielded from the host lattice.

Table 1: Luminescence Properties of Lanthanide-Doped this compound

Dopant Ions Excitation Wavelength (nm) Emission Type Observed Emission
Eu³⁺, Tb³⁺ 370 Downconversion Narrow lines from Tb³⁺ and Eu³⁺ transitions aip.orgaip.org
Yb³⁺/Er³⁺ 980 Upconversion Visible light emission aip.orgaaru.edu.jo
Yb³⁺/Tm³⁺ 980 Upconversion Visible light emission aip.org

The luminescent properties of lanthanide-doped this compound make it a promising candidate for phosphors in white light-emitting diodes (WLEDs). Bismuth-based host materials are being explored for their potential in creating efficient and color-tunable phosphors for UV-pumped WLEDs gophotonics.com. By combining different lanthanide ions with distinct emission colors within the BiF₃ host, it is possible to generate white light.

For instance, co-doping BiF₃ with ions that emit in the red, green, and blue regions of the spectrum can lead to a phosphor that produces white light when excited by a UV or near-UV LED chip. The excellent chemical stability and high refractive index of bismuth-based fluorides contribute to the performance and longevity of such phosphors uclan.ac.uk. Research in this area aims to optimize the dopant concentrations and synthesis methods to achieve high quantum efficiency and desirable color rendering properties for solid-state lighting applications researchgate.netuclan.ac.uk. While much of the foundational work has been on fluoride glasses, the principles are being applied to this compound systems aforesearch.com.

Lanthanide-doped this compound has shown significant potential for applications in optical thermometry, which allows for non-contact temperature sensing aston.ac.ukaip.org. This application relies on the temperature-dependent luminescence of the doped materials. Specifically, the fluorescence intensity ratio (FIR) technique is often employed, where the ratio of the intensities of two different emission bands from a single lanthanide ion, such as Er³⁺, is measured as a function of temperature researchgate.net.

In Yb³⁺/Er³⁺ co-doped BiF₃, the emission bands corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions of Er³⁺ are thermally coupled. The relative population of these two energy levels is governed by the Boltzmann distribution, making the ratio of their emission intensities a reliable indicator of temperature aip.org.

Researchers have demonstrated that BiF₃:Yb³⁺,Er³⁺ sub-microparticles can act as primary luminescent thermometers. These materials have shown a relative sensitivity of up to 1.27% K⁻¹ with a temperature uncertainty as low as 0.4 K, which is comparable to other established upconverting nanoparticle thermometers aip.org. The wide operating temperature range and high sensitivity of these materials make them suitable for various temperature sensing applications, including in biological systems and microelectronics mdpi.com.

Table 2: Performance of BiF₃:Yb³⁺,Er³⁺ in Optical Thermometry

Parameter Value Reference
Maximum Relative Sensitivity (Sr) 1.3 ± 0.1% K⁻¹ at 298 K aip.org
Minimum Temperature Uncertainty (δT) 0.4 K at 298 K aip.org

Laser Components and Optical Amplifiers

While research into crystalline this compound for laser components is still emerging, the broader category of bismuth-doped materials, particularly bismuth-doped fibers, has seen significant development for lasers and optical amplifiers. Diatomic this compound (BiF) has been studied as a potential energy acceptor molecule for chemically pumped electronic transition lasers aip.orgaip.org. The A⁰⁺→X₁⁰⁺ transition in BiF is considered a candidate for a lasing transition aip.org.

Bismuth-doped fiber amplifiers (BDFAs) are being developed to expand the bandwidth of fiber-optic telecommunication systems beyond the conventional C-band (1530-1565 nm) optica.org. These amplifiers have demonstrated high gain and low noise figures in the E- and S-bands (approximately 1370-1490 nm) aston.ac.ukoptica.org. Record characteristics for BDFAs include gains of up to 40 dB and a power conversion efficiency of 38% aston.ac.uk. The development of BDFAs is a key step towards enabling multi-band transmission in optical networks, which can significantly increase the capacity of existing fiber infrastructure aston.ac.uk.

Bismuth-doped fibers are also being investigated for use in fiber lasers. These materials offer the potential for lasing in spectral regions that are not easily accessible with traditional rare-earth-doped fibers mdpi.com.

Radiation-Resistant Optical Systems and Fibers

There is growing interest in developing optical materials that can withstand harsh radiation environments, such as those found in space applications, nuclear facilities, and high-energy physics experiments. Bismuth-doped and bismuth-erbium co-doped optical fibers have shown promise for improved radiation resistance researchgate.netresearchgate.net.

The mechanism behind this enhanced radiation resistance is thought to be related to the valence state of bismuth ions and their interaction with radiation-induced defects in the glass matrix researchgate.netresearchgate.net. Bismuth fluorophosphate glasses are also being investigated for their radiation-resistant properties, suggesting that the presence of both bismuth and fluoride can contribute to the stability of the glass in a radiation environment aforesearch.com. These findings are significant for the development of robust optical components for use in demanding applications where radiation exposure is a concern.

High-Density Optical Storage Media

The exploration of this compound specifically for high-density optical storage media is not a prominent area of current research based on available literature. However, elemental bismuth is a component in some advanced research for optical memory. For instance, scientists at Argonne National Laboratory and the University of Chicago have investigated a new type of optical memory that uses rare earth elements, including bismuth, embedded within a solid material. This method transfers optical data to a nearby quantum defect, harnessing quantum spin state transitions to record information, which could potentially multiply bit storage density. nih.gov While this research highlights the utility of bismuth in next-generation data storage, it does not specifically involve the this compound compound.

Thin Film Coatings for Tailored Optical Properties

Bismuth trifluoride (BiF₃) has been identified as a promising material for optical thin film coatings due to its excellent transmission properties over a wide spectral range. Research has demonstrated that BiF₃ films, with thicknesses of approximately 1 micrometer, exhibit a very broad transmission range from the ultraviolet (2600 Å or 260 nm) to the far infrared (20 µm). acs.org

The optical properties of these films can be tailored through the deposition process. Studies have successfully deposited BiF₃ films on substrates like potassium chloride (KCl) with thicknesses up to 2.35 µm. acs.org Notably, similar optical characteristics were achieved using two different preparation methods: thermal evaporation and reactive sputtering in a Freon atmosphere. acs.org This consistency suggests a robust and reproducible fabrication process for creating high-quality optical coatings. The wide transmission window makes BiF₃ suitable for various optical applications, particularly those not involving high-power lasers at wavelengths of 10.6 µm and longer. acs.org

Table 1: Optical Properties of Bismuth Trifluoride (BiF₃) Thin Films

Property Value/Observation Reference
Transmission Range 2600 Å (260 nm) to 20 µm acs.org
Substrate Used Potassium Chloride (KCl) acs.org
Film Thickness Up to 2.35 µm acs.org
Deposition Methods Thermal Evaporation, Reactive Sputtering acs.org

Energy Storage Systems

This compound and related compounds are actively being researched for their potential to advance energy storage technologies, particularly in the realm of high-energy-density fluoride-ion and lithium-ion batteries.

Fluoride-Ion Battery Electrolyte Development

A significant challenge in developing fluoride-ion batteries (FIBs) is the creation of electrolytes with high ionic conductivity. Recent studies have focused on alkaline earth bismuth fluorides as promising solid electrolyte materials. Researchers have successfully synthesized crystalline thin films of BaBiF₅ and SrBiF₅ through a process involving oxide molecular beam epitaxy followed by topotactic fluorination. nih.govacs.org These materials are considered natural electrolyte choices when using common FIB anode materials like calcium fluoride (CaF₂) or strontium fluoride (SrF₂) and a bismuth-based cathode. nih.gov The BaBiF₅ phase, in particular, exhibits a fluorite-type crystal structure and demonstrates high room-temperature ionic conductivity, making it a strong candidate for a solid fluoride-ion electrolyte. nih.gov

Cathode and Anode Material Research for Rechargeable Batteries

Bismuth trifluoride (BiF₃) has garnered considerable attention as a compelling conversion-type cathode material for next-generation lithium-ion batteries. Its attractiveness stems from a combination of high theoretical capacity, favorable voltage, and structural stability. A key advantage of BiF₃ is its relatively small theoretical volume change of approximately 1.7% during the lithiation/delithiation cycle, which is comparable to conventional intercalation cathodes and helps maintain mechanical integrity. sci-hub.box

Research has also explored the use of ionic liquid-based electrolytes, such as LiFSI-Pyr1,4TFSI, which have been shown to improve the cyclic stability of BiF₃ cathodes compared to traditional carbonate-based electrolytes. sci-hub.boxresearchgate.net In such systems, BiF₃ can deliver high initial capacities and maintain a significant portion of that capacity over numerous cycles. sci-hub.boxresearchgate.net While BiF₃ serves as the cathode, common anode materials paired with it in fluoride-ion battery research include alkaline earth fluorides like BaF₂ and SrF₂. acs.orgnih.gov

Table 2: Electrochemical Properties of Bismuth Trifluoride (BiF₃) as a Cathode Material

Property Value Significance Reference
Theoretical Capacity 302 mAh g⁻¹ High energy storage potential sci-hub.boxresearchgate.net
Average Discharge Voltage ~3.0 V vs. Li⁺/Li High operating voltage sci-hub.boxresearchgate.net
Theoretical Volume Change ~1.7% Enhances cyclic stability and mechanical integrity sci-hub.box
Initial Capacity (in Ionic Liquid) 208 mAh g⁻¹ Demonstrates practical high performance researchgate.net
Capacity Retention (in Ionic Liquid) ~50% over 80 cycles Improved stability over carbonate electrolytes researchgate.net

Strategies for Ionic Conductivity Enhancement in Solid Electrolytes

Enhancing ionic conductivity is crucial for the performance of all-solid-state batteries. While general strategies are broadly applicable, their relevance to this compound systems can be seen in compounds like BaBiF₅. One key strategy is to create a crystal structure with a low activation energy for ion migration. BaBiF₅, for example, has a measured activation energy of approximately 240 meV, a value that is lower than or comparable to other leading solid fluoride-ion electrolytes. nih.gov This low activation energy contributes to its high ionic conductivity at room temperature. nih.gov

Other general strategies that can be applied to develop new this compound-based electrolytes include modulating the coordination structure of the conducting ions and enlarging the "bottlenecks" through which ions must pass within the crystal lattice. nih.gov The fluorite-type structure of BaBiF₅ provides an effective pathway for fluoride ion diffusion, demonstrating how structural design can inherently boost conductivity. nih.gov The synthesis of these materials as crystalline thin films is another strategy, as it provides a direct route to integrating them into thin-film battery devices. nih.govacs.org

Catalysis in Organic Transformations

Bismuth(III) complexes have emerged as effective catalysts for important organic transformations, particularly in the synthesis of sulfonyl fluorides. Researchers have developed a redox-neutral catalytic cycle where the bismuth catalyst maintains its Bi(III) oxidation state throughout the process, mimicking elementary organometallic steps typically associated with transition metals. nih.govacs.org

This catalytic process is used for the synthesis of (hetero)aryl sulfonyl fluorides from readily available (hetero)aryl boronic acids. The mechanism involves three key stages: acs.org

Transmetalation: The aryl group from the boronic acid is transferred to the bismuth(III) catalyst.

SO₂ Insertion: Sulfur dioxide inserts into the newly formed bismuth-carbon bond, creating a bismuth sulfinate intermediate.

Oxidation/Fluorination: The sulfinate intermediate is oxidized, which leads to the formation of the final aryl sulfonyl fluoride product and regenerates the original Bi(III) catalyst. sci-hub.box

This method displays a wide tolerance for various functional groups and provides excellent yields for a broad range of substrates, including complex heteroaryl boronic acids. acs.org The development of organobismuth catalysts with specific ligand backbones, such as bis-aryl sulfone ligands, has been crucial to the success and efficiency of this transformation. acs.orgsci-hub.box

Bismuth(III) Redox-Neutral Catalysis for Aryl Sulfonyl Fluoride Synthesis

Recent advancements in synthetic organic chemistry have highlighted the utility of bismuth(III) catalysis in the formation of aryl sulfonyl fluorides. A notable development is a redox-neutral catalytic process that mimics the elementary steps of transition metal organometallic chemistry without altering the Bi(III) oxidation state. nih.govacs.org This method facilitates the synthesis of sulfonyl fluorides from readily available (hetero)aryl boronic acids. nih.govmpg.de

The catalytic cycle involves an organobismuth(III) complex, which is supported by a bis-aryl sulfone ligand backbone. nih.govacs.orgorganic-chemistry.org This catalyst has proven to be highly effective when used in conjunction with SO2 and an oxidant such as Selectfluor. organic-chemistry.org The process demonstrates a broad substrate scope, successfully accommodating a variety of aryl and heteroaryl boronic acids, including those that are sterically hindered or electronically diverse, and it exhibits a high tolerance for various functional groups. nih.govacs.orgorganic-chemistry.org

A key feature of this catalytic system is its ability to operate in a one-pot synthesis. acs.org The inherent low reactivity of the 6s² lone pair in bismuth allows for the presence of electrophilic fluorinating agents without interfering with the catalytic cycle. acs.org This innovative approach provides a scalable and more sustainable alternative to traditional palladium- and copper-catalyzed methods, which often necessitate separate steps for sulfonylation and fluorination. organic-chemistry.org The reaction demonstrates good to excellent yields for a wide range of substrates, including challenging heteroaryl boronic acids. nih.govacs.org

For heterocyclic substrates, a modified protocol utilizing a specific bismuth catalyst and N-Fluorobenzenesulfonimide (NFSI) as a milder oxidant has been shown to improve performance. mdpi.com

Table 1: Key Features of Bismuth(III) Redox-Neutral Catalysis for Aryl Sulfonyl Fluoride Synthesis

Feature Description
Catalyst Organobismuth(III) complex with a bis-aryl sulfone ligand. nih.govacs.orgorganic-chemistry.org
Reactants (Hetero)aryl boronic acids, Sulfur Dioxide (SO2). nih.govorganic-chemistry.org
Reagents Selectfluor (oxidant), K3PO4 (base). organic-chemistry.orgmdpi.comnih.gov
Process Redox-neutral, mimicking transition metal organometallic steps. nih.govacs.orgorganic-chemistry.org

| Key Advantage | One-pot synthesis, broad substrate scope, high functional group tolerance. acs.orgorganic-chemistry.org |

Mechanistic Studies of SO2 Insertion Reactions

Detailed mechanistic investigations have been crucial in understanding the efficacy of the bismuth(III)-catalyzed synthesis of aryl sulfonyl fluorides. The catalytic cycle is initiated by the transmetalation of a (hetero)aryl boronic acid to the bismuth complex, which forms a triarylbismuth intermediate. nih.govacs.org This step is followed by the insertion of sulfur dioxide (SO2) into a Bi-C(sp²) bond under mild conditions. nih.govacs.org This insertion leads to the formation of a stable O-bound bismuth sulfinate intermediate. nih.govacs.orgmpg.de

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into this process. nih.govnih.gov These theoretical studies have elucidated the critical role of the Bi(III) catalyst and the base (K3PO4) in facilitating the reaction. nih.gov The entire catalytic process can be broken down into three main stages:

Transmetalation: Generation of a Bi(III)-phenyl intermediate, facilitated by the base. nih.gov

SO2 Insertion: The insertion of SO2 into the Bi(III)-C(sp²) bond to form a Bi(III)-OSOAr intermediate. nih.gov

Oxidation: The S(IV) in the sulfinate intermediate is oxidized, yielding the final aryl sulfonyl fluoride product and regenerating the Bi(III) catalyst for the next cycle. nih.govacs.orgnih.gov

These studies have confirmed that each stage of the cycle is both kinetically and thermodynamically feasible. nih.gov The ability of the Bi(III) center to undergo hypervalent coordination allows for the easy expansion of its coordination sphere to accommodate the SO2 molecule. nih.gov Furthermore, the high polarity of the Bi-Ph bond makes the migration of the phenyl group from the bismuth center a feasible step. nih.gov

It is noteworthy that the SO2 insertion occurs at the Bi(III) state, which is in contrast to some previous reports where SO2 reacted with a Bi(V) complex. nih.gov The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a surrogate for SO2 also results in the formation of the diaryl bismuth sulfinate, albeit in lower yields. nih.gov

Development of Improved Catalytic Systems for C-F Coupling

The development of efficient catalytic systems for carbon-fluorine (C-F) bond formation is a significant area of research. While much of the focus has been on transition metal catalysts, bismuth-based systems are emerging as viable alternatives. mpg.deacs.org For instance, bismuthinidenes supported by a rationally designed N,C,N-pincer ligand have been shown to catalyze the hydrodefluorination (HDF) of various polyfluoroarenes. mpg.de This reaction proceeds through a Bi(I)/Bi(III) catalytic cycle involving C-F oxidative addition, F/H ligand metathesis, and C-H reductive elimination, which is analogous to the catalytic cycles of transition metals. mpg.deacs.org

In a different approach, the combination of bismuth(III) triflate [Bi(OTf)3] and hexafluoro-2-propanol (HFIP) has been utilized to activate C-F bonds. researchgate.net This system facilitates the ionization of the C-F bond and the abstraction of fluoride, leading to the formation of stable Bi-F bonds. researchgate.net

While not directly involving this compound as a reactant, these studies on bismuth-catalyzed C-F bond activation and formation are crucial for the broader context of developing improved fluorination methodologies. The insights gained from these systems could inform the future design of more efficient catalysts for C-F coupling reactions. For comparison, palladium-catalyzed fluorination of aryl triflates has seen improvements with the development of new catalyst systems, such as those based on AdBrettPhos ligand, which offer cleaner reaction profiles and can be activated at room temperature. mit.edu

Sensor Technologies

Exploration of this compound and Oxyfluoride for Gas Sensing Applications

Bismuth-based materials, including bismuth oxyfluorides, are attracting considerable attention for their potential applications in various technological fields, including gas sensing. mdpi.com The unique electronic structures and tunable physicochemical properties of these materials make them promising candidates for the development of novel gas sensors. mdpi.com

While research into the direct use of this compound for gas sensing is still an emerging area, related bismuth compounds have shown significant promise. For example, bismuth-based metal-organic frameworks (MOFs) have been investigated for the detection of volatile organic compounds (VOCs) like acetone, methanol, and ethanol, as well as inorganic gases such as nitric oxide and ammonia at room temperature. mdpi.com Furthermore, heterostructures like Bi2S3/SnS2 have been developed as bifunctional gas sensors, capable of detecting NO2 and H2S with high sensitivity and selectivity, which can be modulated by visible light. rsc.org Bismuth oxyiodide has also been demonstrated as a highly efficient room-temperature NOx gas sensor. researchgate.net

The exploration of bismuth oxyfluorides, such as BiOF, Bi7O5F11, and β-BiOxF3-2x, for applications like photocatalysis is driven by the influence of fluorine's high electronegativity, which can enhance charge separation and light absorption. mdpi.com These fundamental properties are also desirable for the development of sensitive and selective gas sensing materials. The principles governing the photocatalytic activity of these materials could potentially be harnessed for photo-activated gas sensing applications.

Environmental Remediation

Sorptive Materials for Ionic Contaminant Removal (e.g., Fluoride, Nitrate)

Bismuth-based compounds have demonstrated significant potential as sorptive materials for the removal of ionic contaminants from aqueous solutions. nih.govresearchgate.net Their effectiveness in adsorbing various pollutants makes them attractive for water treatment applications. nih.govresearchgate.net

Hydrous bismuth oxides (HBOs) have been specifically investigated for their ability to remove nitrate (B79036) and fluoride from drinking water. nih.govresearchgate.net Research has shown that HBOs have a notable sorptive capacity for these ions, with maximum capacities reported to be in the range of 0.508–0.512 mg/g for nitrate and 0.60–1.93 mg/g for fluoride. nih.govresearchgate.net This makes them particularly suitable for small-scale, household water treatment applications. nih.govresearchgate.net

In addition to simple oxides, bismuth-based ionic liquids have also been explored as efficient adsorbents for the removal of dyes from wastewater. mdpi.com The larger size of the bismuth atom in these ionic liquids provides more adsorption sites, leading to faster and higher adsorption capacities. mdpi.com

The mechanism of contaminant removal by bismuth-based materials often involves adsorption, where the contaminant ions bind to the surface of the material. nih.gov For layered materials like green rusts (which are structurally similar to some bismuth compounds), the removal of anionic contaminants can occur through diffusion and intercalation into the interlayer spaces, as well as through surface complexation and ion exchange. nih.gov

Table 2: Adsorption Capacities of Bismuth-Based Materials for Ionic Contaminants

Sorbent Material Contaminant Maximum Adsorption Capacity (mg/g)
Hydrous Bismuth Oxides (HBOs) Nitrate 0.508–0.512 nih.govresearchgate.net

Photocatalytic Applications of Bismuth Oxyfluorides

Bismuth oxyfluorides (BiOₓFᵧ) have garnered significant attention in the field of photocatalysis due to their unique electronic and crystal structures. The high electronegativity of fluorine induces a strong internal electric field within the crystal lattice, which facilitates the efficient separation of photogenerated electron-hole pairs, a crucial factor for high photocatalytic activity. mdpi.com This intrinsic property, combined with their tunable band structures and physicochemical characteristics, makes bismuth oxyfluorides promising candidates for various photocatalytic applications, including the degradation of organic pollutants and the reduction of carbon dioxide. mdpi.com

Researchers have explored various strategies to enhance the photocatalytic performance of bismuth oxyfluorides. These include controlling the morphology and crystal facets, introducing oxygen vacancies, doping with metal or non-metal elements, and forming heterojunctions with other semiconductor materials. mdpi.comnih.gov These modifications aim to improve light absorption, promote charge separation and transfer, and increase the number of active sites for catalytic reactions.

Degradation of Organic Pollutants

Bismuth oxyfluorides have demonstrated considerable efficacy in the photocatalytic degradation of a wide range of organic pollutants in wastewater. Their strong oxidizing potential, particularly that of BiOF, enables the generation of highly reactive hydroxyl radicals (•OH) from water oxidation, which are effective in breaking down persistent organic molecules. mdpi.com

Various bismuth oxyfluoride compounds and their composites have been investigated for the degradation of dyes, phenols, antibiotics, and other organic contaminants under UV and visible light irradiation. For instance, BiOF has been successfully employed to degrade pollutants such as Rhodamine B, methyl orange, methylene blue, ciprofloxacin, and tetracycline. mdpi.com The formation of heterostructures, such as with Bi₂O₃ or BiVO₄, has been shown to further enhance the photocatalytic activity by improving charge separation and extending the light absorption range into the visible spectrum. mdpi.com

The table below summarizes the photocatalytic performance of several bismuth oxyfluoride-based materials in the degradation of organic pollutants.

PhotocatalystTarget PollutantLight SourceDegradation EfficiencyReaction TimeReference
BiOCl nanosheetsRhodamine BVisible Light98%20 min nih.gov
Ag-doped BiOF-rGOMethylene Blue & Methyl OrangeUV LightEnhanced performanceNot specified mdpi.com
BiVO₄/BiO₀.₆₇F₁.₆₆Rhodamine B & PhenolVisible LightSignificantly enhancedNot specified mdpi.com
BiOₓFᵧ/BiOₚIₙ/g-C₃N₄Crystal VioletNot specifiedDegradation rate of 0.2563 h⁻¹Not specified researchgate.net

Carbon Dioxide Reduction

In addition to environmental remediation, bismuth oxyfluorides are being explored for their potential in converting carbon dioxide (CO₂) into valuable fuels, a process known as photocatalytic CO₂ reduction. nih.gov This application addresses both greenhouse gas mitigation and the production of sustainable energy sources. The conduction band position of some bismuth oxyhalides is suitable for the reduction of CO₂ to products like methane (CH₄) and carbon monoxide (CO). nih.gov

The table below presents research findings on the photocatalytic reduction of CO₂ using bismuth oxyfluoride-containing materials.

PhotocatalystProductLight SourceYield/Conversion RateReference
BiOₓFᵧ/BiOₚIₙ/g-C₃N₄CH₄Not specified0.107 µmol g⁻¹ h⁻¹ researchgate.net
BiOCl/BiOI/g-C₃N₄CH₄Not specified39.43 µmol g⁻¹ mdpi.com

Future Directions and Emerging Research Avenues

Integration of Bismuth Fluoride (B91410) into Hybrid and Composite Materials

The integration of bismuth fluoride into hybrid and composite materials is a rapidly advancing field with significant potential for creating materials with enhanced functionalities. By combining BiF₃ with other materials, researchers can tailor properties for a wide range of applications, from energy storage to radiation shielding.

One of the most promising areas is the development of BiF₃/carbon nanocomposites for rechargeable lithium-ion batteries. researchwithrutgers.com High-energy milling has been successfully used to create these nanocomposites, which demonstrate a reversible conversion reaction. During lithiation, BiF₃ is converted to bismuth metal and lithium fluoride, and upon delithiation, BiF₃ is reformed. researchwithrutgers.com These composites have shown a high specific capacity of 230 mAh/g and can retain 65% of their theoretical capacity even at high charge/discharge rates. researchwithrutgers.com The resulting batteries have the potential for a 300% increase in volumetric energy density compared to current lithium batteries, making them attractive for electric vehicles, consumer electronics, and medical devices. technologypublisher.com

Polymer-based composites are another significant area of research. This compound, along with other bismuth compounds, can be incorporated into various polymer matrices to create materials with tailored physical, radiological, and electrical properties. google.com For instance, polyvinylidene fluoride (PVDF) composites containing bismuth ferrite (B1171679) (BiFeO₃), a related bismuth compound, have been fabricated and show potential for use in sensors, actuators, and energy harvesting devices. mdpi.comaip.org The addition of bismuth-based fillers can enhance the piezoelectric properties of the polymer matrix. mdpi.com Furthermore, composites of acrylonitrile butadiene styrene (ABS), bismuth, and PVDF have been developed for 3D printing applications, demonstrating that these materials can function as effective radiation shields while maintaining suitable properties for advanced manufacturing. cambridge.org

The photocatalytic applications of this compound composites are also being explored. BiF₃ powder has been shown to have superior photocatalytic performance compared to bismuth oxide (Bi₂O₃). researchgate.net When incorporated into a plaster of Paris matrix, these composites can be activated by UV light for photocatalytic applications. researchgate.net

Table 1: Properties of this compound Based Composites

Composite Material Application Key Research Findings
BiF₃/Carbon Nanocomposite Rechargeable Lithium Batteries Exhibits a specific capacity of 230 mAh/g and demonstrates a reversible conversion reaction. researchwithrutgers.com Offers a potential 300% increase in volumetric energy density over current lithium batteries. technologypublisher.com
Bismuth Ferrite (BiFeO₃)/PVDF Piezoelectric Devices, Sensors, Actuators The presence of BFO nanoparticles facilitates the formation of the electroactive β- and γ-phases of PVDF. mdpi.com
ABS/Bismuth/PVDF 3D Printing, Radiation Shielding Successfully fabricated into filaments for fused filament fabrication and demonstrated to be effective radiation shields. cambridge.org
BiF₃/Plaster of Paris Photocatalysis Superior photocatalytic performance compared to Bi₂O₃ under UV light irradiation. researchgate.net

This table is interactive. Click on the headers to sort the data.

Application of Advanced In Situ/In Operando Characterization Techniques for Dynamic Studies

To fully understand the mechanisms behind the performance of this compound in various applications, it is essential to study the material under real-time operating conditions. Advanced in situ and in operando characterization techniques are powerful tools for observing the dynamic structural and chemical changes that occur during processes like electrochemical reactions and catalysis.

In the context of battery research, in situ X-ray diffraction (XRD) has been instrumental in revealing the lithiation and delithiation mechanisms of BiF₃ nanocomposites. dtic.mil By collecting XRD patterns during electrochemical cycling, researchers can track the phase transformations between BiF₃, bismuth metal, and lithium fluoride in real-time. dtic.mil Operando XRD and X-ray absorption spectroscopy (XAS) have also been used to study the multi-step defluorination of BiF₃ cathodes in fluoride-ion batteries, identifying intermediate phases and confirming the continuous reduction of Bi³⁺ to Bi⁰. researchgate.net

In situ transmission electron microscopy (TEM) offers even higher spatial resolution, allowing for the direct observation of morphological changes and phase transformations at the nanoscale. uky.edursc.org This technique can provide valuable insights into how the nanostructure of BiF₃ electrodes evolves during cycling, which is crucial for understanding degradation mechanisms and improving battery lifetime. In situ electrochemical atomic force microscopy (EC-AFM) is another powerful technique for examining morphological changes at the electrode-electrolyte interface during fluorination and defluorination processes. acs.orgmdpi.com

For electrocatalysis, in situ and operando techniques are vital for identifying the true active sites of bismuth-based catalysts. Combining in situ XRD and XAS has been used to study the activation of bismuth oxyhalide nanoparticles during the electrocatalytic conversion of CO₂ to formate. esrf.fr These studies can reveal how the catalyst structure and composition change under reaction conditions, providing crucial information for the rational design of more efficient electrocatalysts. esrf.fresrf.fr

Table 3: Advanced Characterization Techniques for Dynamic Studies of this compound

Technique Information Obtained Application Area
In Situ/Operando X-ray Diffraction (XRD) Real-time tracking of phase transformations and crystal structure changes. dtic.milresearchgate.net Batteries, Electrocatalysis
In Situ Transmission Electron Microscopy (TEM) Direct observation of nanoscale morphological and structural changes. uky.edursc.org Nanomaterials, Batteries
In Situ Electrochemical Atomic Force Microscopy (EC-AFM) Examination of morphological changes at the electrode-electrolyte interface. acs.orgmdpi.com Batteries, Electrochemistry
Operando X-ray Absorption Spectroscopy (XAS) Probing the local coordination and electronic structure of atoms under reaction conditions. researchgate.netesrf.fr Electrocatalysis, Batteries

This table is interactive. Click on the headers to sort the data.

Harnessing Machine Learning and Artificial Intelligence for this compound Materials Design and Discovery

While still an emerging field for this compound specifically, the application of machine learning (ML) and artificial intelligence (AI) holds immense promise for accelerating the design and discovery of new BiF₃-based materials. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel materials, significantly reducing the time and cost associated with traditional trial-and-error experimental approaches.

One potential application of ML is in the prediction of novel, stable phases of this compound and its related compounds. By training algorithms on existing crystallographic databases, it may be possible to predict new, synthesizable structures with desired electronic, optical, or electrochemical properties. High-throughput screening, powered by ML models, could rapidly evaluate the potential of a large number of candidate materials for specific applications, such as high-capacity battery cathodes or efficient photocatalysts.

AI can also be employed to optimize the synthesis parameters for this compound materials. By analyzing the relationships between synthesis conditions (e.g., temperature, precursor concentrations, reaction time) and the resulting material properties (e.g., particle size, crystallinity, phase purity), ML models can guide researchers toward the most effective synthesis routes. This can be particularly useful for complex systems like hybrid and composite materials, where the interplay of multiple components can be difficult to predict.

Furthermore, machine learning can aid in the interpretation of complex data from advanced characterization techniques. For example, AI algorithms could be used to analyze in situ TEM videos to automatically track particle growth and phase transformations, or to deconvolve complex spectroscopic data to identify subtle changes in the material's electronic structure.

Although direct applications of ML and AI to this compound are not yet widely reported, the foundational tools and methodologies are being developed and successfully applied in the broader field of materials science. As more data on this compound and its derivatives become available, the application of these powerful computational techniques is expected to become a key driver of innovation.

Development of Sustainable Synthesis and Processing Methodologies for this compound Systems

The development of green and sustainable methods for synthesizing and processing this compound is becoming increasingly important. Traditional synthesis routes can involve harsh reagents, high temperatures, and the generation of hazardous waste. Future research will focus on developing more environmentally friendly and economically viable alternatives.

This compound can be prepared by reacting bismuth(III) oxide with hydrofluoric acid. wikipedia.org However, the use of hydrofluoric acid presents significant safety and environmental challenges. Alternative, more benign fluorinating agents and solvent systems are therefore highly desirable. One promising approach is the thermal decomposition of bismuth(III) trifluoroacetate (B77799), which offers a scalable synthesis of phase-pure orthorhombic BiF₃ at a relatively low temperature of 300 °C under an inert atmosphere. ethz.ch

Solution-based methods, such as homogeneous precipitation, offer a facile route for the synthesis of BiF₃ and bismuth oxyfluoride particles at moderate temperatures (e.g., 120 °C). researchgate.netresearchgate.net These methods can provide good control over particle size and morphology. The use of more environmentally friendly solvents, such as polyol-based solvents, is a step towards greener synthesis. researchgate.net

Mechanochemical synthesis, such as high-energy milling, is a solvent-free method that has been used to prepare BiF₃/carbon nanocomposites. researchwithrutgers.com This technique is not only environmentally friendly but can also lead to the formation of nanocrystalline materials with unique properties.

The use of bismuth compounds in green chemistry is a broader trend that can inform the development of sustainable processes for this compound. iwu.edu For example, bismuth-based catalysts are being explored for a variety of organic transformations, often under solvent-free conditions. iwu.edu Applying the principles of green chemistry, such as the use of renewable resources, atom economy, and the reduction of derivatives, will be crucial for the future of this compound synthesis and processing. The development of continuous flow processes for bismuth-photocatalyzed reactions is another step towards more sustainable and scalable chemical production. rsc.org

Table 4: Comparison of this compound Synthesis Methodologies

Synthesis Method Description Advantages Disadvantages
Reaction with Hydrofluoric Acid Reaction of Bi₂O₃ with HF. wikipedia.org Established method. Use of highly corrosive and toxic HF.
Thermal Decomposition Decomposition of a precursor like bismuth(III) trifluoroacetate at elevated temperatures. ethz.ch Scalable, produces phase-pure material. Requires inert atmosphere and moderate temperatures.
Homogeneous Precipitation Precipitation from a solution containing bismuth and fluoride precursors. researchgate.netresearchgate.net Facile, good control over morphology. May involve organic solvents.
High-Energy Milling (Mechanochemical) Mechanical grinding of precursors to induce a chemical reaction. researchwithrutgers.com Solvent-free, produces nanocomposites. Can be energy-intensive.

This table is interactive. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing bismuth fluoride compounds, and how do reaction conditions influence product purity?

  • Methodological Answer: this compound (BiF₃, BiF₅) is typically synthesized via direct fluorination of bismuth metal or bismuth oxide (Bi₂O₃) using fluorine gas (F₂) or hydrofluoric acid (HF). For example:

  • Bi₂O₃ + 6HF → 2BiF₃ + 3H₂O (room temperature, aqueous phase).
  • Bi + 3F₂ → BiF₃ (high-temperature gas-solid reaction).
    Critical parameters include temperature, fluorine partial pressure, and precursor stoichiometry. Product purity is confirmed via X-ray diffraction (XRD) and elemental analysis (EDS/WDS). Impurities like BiOF often arise from incomplete fluorination or moisture contamination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

  • Methodological Answer:

  • XRD : Primary tool for phase identification and crystallinity assessment.
  • Raman/IR Spectroscopy : Detects Bi-F vibrational modes (e.g., BiF₃ shows peaks at ~350 cm⁻¹ for symmetric stretching).
  • XPS : Validates oxidation states (Bi³⁺ in BiF₃, Bi⁵⁺ in BiF₅).
  • TEM/STEM : Resolves nanostructural features (e.g., lattice fringes in BiF₃ nanoparticles).
    Cross-validation with multiple techniques is essential to avoid misinterpretation, as seen in studies where moisture exposure altered surface composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound compounds?

  • Methodological Answer: Contradictions often stem from variations in synthesis conditions (e.g., moisture levels, heating rates) or characterization methods. To address this:

  • Controlled Atmosphere Studies : Use inert gas or vacuum during thermogravimetric analysis (TGA) to prevent oxidation/hydrolysis.
  • In Situ XRD : Monitor phase transitions dynamically during heating.
  • Reproducibility Checks : Compare data across labs using standardized protocols (e.g., ISO guidelines for thermal analysis). A 2021 review highlighted that BiF₅ decomposes at 550°C under argon but reacts with trace oxygen at lower temperatures, leading to conflicting reports .

Q. What computational modeling approaches are validated for predicting this compound’s electronic structure and reactivity?

  • Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., HSE06) effectively models BiF₃ and BiF₅ band structures. Key steps:

  • Geometry Optimization : Use crystallographic data to refine atomic positions.
  • Bandgap Analysis : Compare computed values (e.g., BiF₃ ~3.1 eV) with experimental UV-Vis spectra.
  • Reactivity Simulations : Assess fluoride ion mobility in BiF₃ for battery applications via nudged elastic band (NEB) methods. Recent studies note discrepancies in predicted vs. observed ionic conductivities, urging inclusion of defect chemistry in models .

Q. How can analytical challenges in quantifying trace this compound in biological matrices be overcome?

  • Methodological Answer: Challenges include incomplete fluoride release from organic matrices and interference from coexisting ions. Solutions:

  • Sample Pretreatment : Use microwave-assisted digestion with HNO₃/HF to ensure complete dissolution.
  • Ion Chromatography (IC) : Coupled with conductivity detection for fluoride quantification (LOD ~0.1 ppm).
  • Isotope Dilution Mass Spectrometry (IDMS) : Enhances accuracy for trace Bi detection. A 2021 study emphasized the need for certified reference materials (CRMs) to validate such methods .

Data Contradiction and Reproducibility

Q. What strategies are recommended for reconciling conflicting data on this compound’s catalytic activity in organic fluorination reactions?

  • Methodological Answer: Discrepancies often arise from differences in catalyst preparation (e.g., amorphous vs. crystalline BiF₃) or reaction conditions (solvent, temperature). Best practices:

  • Catalyst Characterization : Precisely document surface area (BET), acidity (NH₃-TPD), and crystallinity.
  • Controlled Benchmarking : Use established substrates (e.g., aryl halides) to compare activity.
  • Open Data Sharing : Publish raw kinetic data and computational inputs to facilitate cross-lab validation. A 2007 Fluoride Research Quarterly study noted that amorphous BiF₃ exhibits higher activity due to defective sites, which are rarely accounted for in early reports .

Methodological Best Practices

Q. What are the essential elements to include when reporting experimental procedures for this compound studies?

  • Methodological Answer: Per IUPAC and Beilstein Journal guidelines:

  • Synthesis : Precursor sources, stoichiometry, reaction time/temperature, and atmosphere (e.g., glovebox use for moisture-sensitive steps).
  • Characterization : Instrument models, calibration standards, and data processing methods (e.g., XRD Rietveld refinement parameters).
  • Data Reproducibility : Include error margins (e.g., ±0.02 Å for lattice parameters) and triplicate measurements. Omission of such details in older studies complicates replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.